Ethyl 3-methoxy-4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAUSENVGLLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 3-methoxy-4-methylbenzoate
Executive Summary
Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a specialized aromatic ester intermediate used primarily in the synthesis of complex pharmaceutical agents and fine organic chemicals.[1][2][3][4] Structurally characterized by a benzoate core substituted with a methoxy group at the meta position and a methyl group at the para position relative to the ester functionality, this compound serves as a lipophilic precursor to 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). Its utility lies in its ability to act as a protected carboxylic acid scaffold that facilitates halogenation, nitration, and coupling reactions essential for drug discovery pipelines, particularly in the development of anti-inflammatory and antineoplastic agents.
Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10][11][12][13]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 86239-03-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)OC |
| InChI Key | Predicted:[5] HPVWPLDGGQSZQS-UHFFFAOYSA-N (Analogous) |
Physical Properties
Note: As a specialized intermediate, specific experimental constants are often derived from the structurally homologous methyl ester (CAS 3556-83-0).
| Property | Value / Description | Validation Method |
| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection |
| Boiling Point | ~280–285 °C (Predicted @ 760 mmHg) | Nomogram / Distillation |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in H₂O | Partition Coefficient (LogP ~2.[1]8) |
| Density | ~1.08 g/cm³ | Pycnometry |
| Refractive Index | ~1.52 | Refractometer |
Synthetic Pathways & Methodology
The industrial and laboratory-scale preparation of this compound predominantly relies on the Fischer esterification of 3-methoxy-4-methylbenzoic acid. This method is preferred for its high atom economy and scalability.
Reaction Mechanism (Fischer Esterification)
The synthesis involves the acid-catalyzed nucleophilic acyl substitution of 3-methoxy-4-methylbenzoic acid with ethanol. The reaction is equilibrium-limited, requiring the removal of water to drive the yield.
Figure 1: Acid-catalyzed synthesis pathway from the benzoic acid precursor.
Experimental Protocol (Standardized)
Objective: Synthesis of 10.0 g of this compound.
Reagents:
-
3-Methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol).
-
Absolute Ethanol (50 mL, excess).
-
Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL, catalyst).
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Charging: Add the carboxylic acid and ethanol to the RBF. Stir until a suspension forms.
-
Catalysis: Add H₂SO₄ dropwise. The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).
-
Checkpoint: Disappearance of the acid spot (Rf ~0.1) and appearance of the ester spot (Rf ~0.6).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotary Evaporator) to remove excess ethanol.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid/catalyst.
-
Wash 2: Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄.[6]
-
-
Purification: Filter and concentrate. If necessary, purify via vacuum distillation or silica gel column chromatography.
Structural Characterization (Spectroscopy)[1][11]
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data represents the expected theoretical shifts based on the structural congeners.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Ester, Meta to Methyl |
| 7.48 | Singlet (s) | 1H | Ar-H (C2) | Ortho to Ester, Ortho to Methoxy |
| 7.18 | Doublet (d) | 1H | Ar-H (C5) | Ortho to Methyl |
| 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl Ester Methylene |
| 3.89 | Singlet (s) | 3H | -O-CH₃ | Methoxy Group |
| 2.25 | Singlet (s) | 3H | Ar-CH₃ | Aromatic Methyl |
| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl Ester Methyl |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 194.1
-
Base Peak: m/z 149 (Loss of -OEt, Acylium ion formation).
-
Fragment: m/z 163 (Loss of -OCH₃).
Applications in Drug Discovery[5][9]
This compound functions as a versatile scaffold. Its primary value is as a "masked" acid that allows for chemical modifications on the aromatic ring without interfering with the carboxylate functionality.
Synthetic Utility Diagram
Figure 2: Divergent synthetic utility of the ester scaffold.
Pharmaceutical Relevance[1][5][9]
-
Prodrug Design: The ethyl ester moiety increases lipophilicity (LogP ~2.8) compared to the free acid (LogP ~2.3), enhancing membrane permeability for cellular assays before intracellular hydrolysis releases the active acid.
-
Fragment-Based Drug Design (FBDD): The 3-methoxy-4-methyl motif is a privileged substructure found in various kinase inhibitors and anti-inflammatory ligands.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precautionary Measure |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Aquatic Toxicity | H401: Toxic to aquatic life | Avoid release to the environment; collect spillage. |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.
References
-
ChemicalBook. (2024).[7] 3-Methoxy-4-methylbenzoic acid ethyl ester (CAS 86239-03-4) Product Properties.[1][2][3][4][8] Retrieved from
-
SynHet. (2024).[9][7] this compound Catalog Entry.[1][2][3][8] Retrieved from
-
Molaid. (2024).[7] Chemical Structure and Safety Data for CAS 86239-03-4.[2] Retrieved from
-
PubChem. (2024).[9] Compound Summary: Mthis compound (Analogous Structure).[10] National Library of Medicine.[9] Retrieved from [9]
-
A2B Chem. (2024). This compound Commercial Availability.[1][2][8] Retrieved from
Sources
- 1. Ethyl 3-methoxy-4-nitrobenzoate | CAS#:10259-23-1 | Chemsrc [chemsrc.com]
- 2. 3-甲氧基-4-甲基苯甲酸甲酯 - CAS号 3556-83-0 - 摩熵化学 [molaid.com]
- 3. 3-Methoxy-4-methyl-benzoic acid ethyl ester [synhet.com]
- 4. 3-Methoxy-4-Methylbenzoic acid ethyl ester | 86239-03-4 [chemicalbook.com]
- 5. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. a2bchem.com [a2bchem.com]
- 9. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4): A Technical Whitepaper on Synthesis, Mechanistic Causality, and Pharmaceutical Applications
Executive Summary
In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized aromatic esters serve as critical building blocks. Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) is a specialized intermediate characterized by its electron-donating methoxy and methyl substituents on the benzene ring[1]. This unique steric and electronic profile makes it an ideal precursor for cross-coupling reactions, heterocyclic ring formations, and the synthesis of complex neuroactive or anti-inflammatory agents.
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and field-proven applications of this compound, specifically highlighting its role in the synthesis of pyrrolidine derivatives for pharmaceutical applications[2].
Physicochemical Profiling & Structural Data
To ensure predictable behavior in complex reaction matrices, researchers must establish a baseline understanding of the compound's physical and structural properties. The electron-donating nature of the -OCH₃ and -CH₃ groups increases the electron density of the aromatic ring, subtly deactivating the ester carbonyl toward nucleophilic attack compared to unsubstituted benzoates, which necessitates optimized catalytic conditions during downstream transformations.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 86239-03-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES String | CCOC(=O)c1ccc(C)c(OC)c1 |
| Physical State | Colorless to pale yellow liquid/oil (ambient temp) |
| Solubility Profile | Soluble in Ethanol, THF, EtOAc, and Dichloromethane; Insoluble in H₂O |
| Upstream Precursors | 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0), Ethanol |
Synthetic Methodologies & Mechanistic Causality
The most robust and scalable method for synthesizing this compound is the Fischer esterification of 3-methoxy-4-methylbenzoic acid with ethanol.
Mechanistic Causality
Fischer esterification is an equilibrium-driven process. The addition of a catalytic amount of sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Ethanol acts as both the solvent and the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer transforms the hydroxyl group into a superior leaving group (water). To drive the equilibrium toward the product (Le Chatelier's Principle), water must be actively removed from the system, typically via a Dean-Stark apparatus or molecular sieves.
Self-Validating Protocol: Fischer Esterification
This protocol incorporates built-in validation checkpoints to ensure system integrity at each step.
-
Reaction Setup: Charge a round-bottom flask with 3-methoxy-4-methylbenzoic acid (1.0 eq) and anhydrous ethanol (10.0 eq). Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.
-
Equilibrium Driving: Attach a reflux condenser and heat the mixture to 80°C.
-
Validation Checkpoint 1 (Reaction Progress): After 4 hours, sample the mixture and perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is validated to proceed when the lower Rf spot (starting acid) disappears, and a new higher Rf spot (ester) dominates.
-
-
Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Validation Checkpoint 2 (Neutralization): Test the aqueous wash with pH paper. The wash must register a pH > 7 to confirm the complete neutralization of the H₂SO₄ catalyst and unreacted starting acid.
-
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.
-
Validation Checkpoint 3 (Purity): Run GC-MS. A single peak with a molecular ion mass of
194 confirms the successful synthesis of this compound.
-
Mechanistic pathway for the Fischer esterification of this compound.
Application in Drug Development: Synthesis of Pyrrolidine Derivatives
This compound is prominently featured in patent literature as a vital precursor for aromatic heterocyclic derivatives. Notably, European Patent EP 2857398 A1 (Nippon Shinyaku Co., Ltd.) details its use in synthesizing 2-(3-Methoxy-4-methylphenyl)pyrrolidine, a structural motif common in neuroactive and anti-inflammatory APIs[2].
Mechanistic Causality in Heterocycle Formation
The synthesis relies on a Claisen-type condensation followed by an aggressive acid-mediated hydrolysis and decarboxylation. Sodium hydride (NaH) deprotonates N-vinyl-2-pyrrolidone, generating a highly reactive enolate equivalent. This nucleophile attacks the carbonyl carbon of this compound, displacing the ethoxy group.
The resulting intermediate is subjected to 6N HCl at 100°C. This harsh acidic environment serves three simultaneous causal functions:
-
It hydrolyzes the N-vinyl protecting group.
-
It hydrolyzes the newly formed cyclic imine/ketone system.
-
It induces thermal decarboxylation, collapsing the intermediate into the target pyrrolidine ring.
Self-Validating Protocol: Synthesis of 2-(3-Methoxy-4-methylphenyl)pyrrolidine
(Adapted from EP 2857398 A1, Reference Example 11)[2]
-
Enolate Generation: Suspend 60% NaH in anhydrous THF and heat to reflux.
-
Validation Checkpoint 1 (Anhydrous Integrity): Ensure the system is under an Argon atmosphere. The slow evolution of H₂ gas upon the addition of NaH confirms reagent viability.
-
-
Condensation: Dropwise, add a THF solution containing N-vinyl-2-pyrrolidone and this compound (CAS: 86239-03-4) over 10 minutes. Stir at reflux for 2 hours.
-
Validation Checkpoint 2 (Condensation Success): Quench a micro-aliquot in saturated NH₄Cl and extract with EtOAc. LC-MS must show the disappearance of the
194 peak (starting ester) and the appearance of the condensation intermediate mass.
-
-
Hydrolysis & Decarboxylation: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Evaporate the solvent. To the residue, add 6N HCl (aq) and stir at 100°C for 4 hours.
-
Validation Checkpoint 3 (Decarboxylation): The cessation of CO₂ gas bubbling indicates the completion of the decarboxylation step.
-
-
Free-Basing & Extraction: Cool the solution and carefully add 30% NaOH (aq) to make the solution strongly alkaline. Extract with dichloromethane (CH₂Cl₂).
-
Validation Checkpoint 4 (Alkalization): The aqueous layer must test at pH > 12 to ensure the pyrrolidine nitrogen is fully deprotonated (free base form) before extraction.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the objective compound as a yellow oil[2].
Synthetic workflow for 2-(3-Methoxy-4-methylphenyl)pyrrolidine via EP 2857398 A1.
Handling, Stability, and EHS (Environment, Health, and Safety)
As an ester, this compound is susceptible to hydrolysis if exposed to strong aqueous acids or bases over prolonged periods.
-
Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture to prevent degradation back to 3-methoxy-4-methylbenzoic acid and ethanol.
-
Validation of Stability: Prior to use in sensitive organometallic reactions (e.g., Grignard additions or NaH condensations), validate the absence of water and free acid via Karl Fischer titration (moisture < 0.1%) and a quick TLC check.
References
- 3-Methoxy-4-Methylbenzoic acid ethyl ester | 86239-03-4 ChemicalBook URL
- Nippon Shinyaku Co., Ltd. (Google Patents / European Patent Office)
Sources
A Technical Guide to the Properties, Synthesis, and Characterization of Ethyl 3-methoxy-4-methylbenzoate
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the utility of functionalized aromatic compounds is paramount. These molecules serve as versatile scaffolds, enabling the construction of complex molecular architectures with tailored biological and chemical properties. Among these, 3-methoxy-4-methylbenzoic acid and its derivatives are of significant interest. The parent acid is a known building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and cardiovascular agents.[1] Its structural motifs are also found in intermediates for agrochemicals and dyes.[1][2]
This technical guide focuses on a key derivative: Ethyl 3-methoxy-4-methylbenzoate . By converting the carboxylic acid to its ethyl ester, we modify the compound's polarity, solubility, and reactivity, opening new avenues for its application in organic synthesis. This document provides an in-depth overview of the physicochemical properties, a detailed protocol for the synthesis via Fischer esterification, a predictive analysis of its spectroscopic characteristics, and essential safety guidelines for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of the parent compound, 3-methoxy-4-methylbenzoic acid, and the calculated or inferred properties of its ethyl ester derivative.
| Property | 3-methoxy-4-methylbenzoic acid | This compound |
| Synonyms | 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid[3][4] | Ethyl 4-methyl-m-anisate |
| CAS Number | 7151-68-0[1][4] | Not explicitly assigned |
| Molecular Formula | C₉H₁₀O₃[1][2][5] | C₁₁H₁₄O₃ |
| Molecular Weight | 166.17 g/mol [1][2][5] | 194.23 g/mol |
| Appearance | White to off-white crystalline powder[1] | Predicted: Colorless to light yellow oil/liquid |
| Melting Point | 152-154 °C[4][6][7] | Not available in searched literature |
| Boiling Point | 168-170 °C at 11 Torr[4] | Not available in searched literature |
Synthesis of this compound
Synthesis Pathway Overview
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of the parent carboxylic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.
Rationale for Method Selection
The choice of Fischer esterification is underpinned by several key advantages:
-
Expertise & Experience: This is a classic, well-understood reaction in organic chemistry, known for its reliability, particularly with primary alcohols like ethanol.
-
Trustworthiness: The protocol is straightforward, and the reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC). The self-validating nature of the protocol comes from the distinct physical and spectroscopic properties of the product compared to the starting material.
-
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄ or HCl): A strong acid catalyst is essential. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using ethanol as the solvent ensures it is present in large excess. According to Le Chatelier's principle, this drives the equilibrium towards the formation of the ethyl ester, maximizing the yield.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe (typically a few hours).
-
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of a similar methyl ester and established principles of Fischer esterification.[8][9]
Reagents & Materials:
-
3-methoxy-4-methylbenzoic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serving as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq) or Acetyl Chloride[8]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.2 mmol).
-
Reagent Addition: Add anhydrous ethanol (e.g., 150 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the stirring solution. Alternatively, acetyl chloride (e.g., 4.3 mL, 60.2 mmol) can be used, which generates HCl in situ.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the solution to approximately one-third of the original volume using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 200 mL of cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should appear as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for synthesizing the target ester.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic -H (on C6) | ~7.5 | Doublet | 1H | Ortho-coupled to H on C5. |
| Aromatic -H (on C2) | ~7.4 | Singlet (or narrow d) | 1H | Little to no coupling. |
| Aromatic -H (on C5) | ~7.1 | Doublet | 1H | Ortho-coupled to H on C6. |
| Ethyl Ester -OCH₂ CH₃ | ~4.3 | Quartet | 2H | Coupled to the adjacent -CH₃ group. |
| Methoxy -OCH₃ | ~3.9 | Singlet | 3H | No adjacent protons to couple with. |
| Aromatic -CH₃ | ~2.2 | Singlet | 3H | No adjacent protons to couple with. |
| Ethyl Ester -OCH₂CH₃ | ~1.4 | Triplet | 3H | Coupled to the adjacent -CH₂ group. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Predicted Shift (δ, ppm) |
| Ester Carbonyl (C =O) | ~166 |
| Aromatic C -O | ~158 |
| Aromatic C -CH₃ | ~138 |
| Aromatic C -COOEt | ~129 |
| Aromatic C -H | ~122, 118, 112 |
| Ethyl Ester -OC H₂CH₃ | ~61 |
| Methoxy -OC H₃ | ~56 |
| Aromatic -C H₃ | ~16 |
| Ethyl Ester -OCH₂C H₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O Stretch (Ester) | ~1720 | Strong, sharp |
| C-O Stretch (Ester & Ether) | ~1250 - 1100 | Strong, broad |
| sp² C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |
| sp³ C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak is expected at m/z = 194, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 165: Loss of the ethyl group (-CH₂CH₃).
-
m/z = 149: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 135: A prominent peak corresponding to the loss of both the ethoxy group and a carbonyl group, which is characteristic of benzoate esters.[14]
-
Safety and Handling
While specific toxicological data for this compound is not available, prudent laboratory practices dictate handling it with the same precautions as its parent acid and similar chemicals.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[15][16][18]
-
Handling: Conduct all manipulations in a well-ventilated laboratory fume hood to avoid inhalation of any vapors or aerosols.[15][19] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[15][16]
-
In all cases of significant exposure, seek medical attention.
-
Applications and Future Research
This compound is a valuable intermediate for further chemical elaboration. Its utility stems from the reactivity of the ester and the potential for modification of the aromatic ring.
-
Drug Development: As an ester, it can serve as a protected form of the parent carboxylic acid or as a key intermediate for amidation reactions to form a wide range of bioactive amides. Its parent acid is a precursor for drugs targeting inflammation and cardiovascular diseases, suggesting this ester is a valuable scaffold for SAR (Structure-Activity Relationship) studies in these areas.[1]
-
Fine & Specialty Chemicals: The compound can be used in the synthesis of fragrances, dyes, and other specialty chemicals where the specific substitution pattern is desired.[2]
-
Future Research: Research could focus on the reduction of the ester to the corresponding alcohol, creating a new bifunctional building block. Furthermore, electrophilic aromatic substitution reactions could be explored to add further functionality to the benzene ring, expanding its synthetic utility.
References
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
Benzoic acid, 3-methoxy-, ethyl ester. PubChem, National Institutes of Health. [Link]
-
3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. [Link]
- US Patent 5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]
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Synthesis of mthis compound. PrepChem.com. [Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
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All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. [Link]
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3-Methoxy-4-methylbenzoic acid. Chemsrc. [Link]
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Ethyl ester of 3-methoxy-p-toluic acid
An In-depth Technical Guide to the Ethyl Ester of 3-Methoxy-p-Toluic Acid
Abstract
This technical guide provides a comprehensive overview of the ethyl ester of 3-methoxy-p-toluic acid (also known as ethyl 3-methoxy-4-methylbenzoate), a valuable intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, provides a thorough explanation of its synthesis via Fischer-Speier esterification, including a detailed experimental protocol and mechanistic insights, and discusses its potential applications derived from its precursor, 3-methoxy-4-methylbenzoic acid. Safety and handling protocols are also outlined to ensure safe laboratory practice.
Introduction & Significance
The ethyl ester of 3-methoxy-p-toluic acid (CAS No. 86239-03-4) is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring an ester, a methoxy group, and a methyl group on a benzene ring, offers multiple sites for chemical modification.
The significance of this ester is largely derived from its parent carboxylic acid, 3-methoxy-4-methylbenzoic acid (also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid).[1][2] This precursor is a crucial intermediate in the pharmaceutical industry, playing a role in the synthesis of active pharmaceutical ingredients (APIs) for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[3] It is specifically noted for its use in preparing compounds like Zafirlukast and Finerenone. Furthermore, the parent acid is utilized in the cosmetic and fine chemical industries.[3][4]
The conversion of 3-methoxy-4-methylbenzoic acid to its ethyl ester form is a common synthetic strategy to protect the carboxylic acid group or to modify its reactivity for subsequent transformations in a synthetic pathway.
Physicochemical Properties & Characterization
Accurate characterization is fundamental to confirming the identity and purity of synthesized this compound. The expected properties and spectroscopic data are summarized below.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl 3-methoxy-p-toluate |
| CAS Number | 86239-03-4[5] |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Colorless to light yellow liquid (expected) |
| Boiling Point | ~235 °C (estimated, based on similar structures) |
| Density | ~1.0-1.1 g/mL (estimated) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, ethyl acetate); insoluble in water.[6] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~ 7.5-7.6 ppm: A doublet and a singlet/doublet of doublets corresponding to the two aromatic protons.
-
δ ~ 4.3-4.4 ppm: A quartet representing the two methylene protons (-O-CH₂ -CH₃) of the ethyl group.
-
δ ~ 3.9 ppm: A singlet for the three methoxy protons (-OCH₃ ).
-
δ ~ 2.2 ppm: A singlet for the three methyl protons on the aromatic ring (-CH₃ ).
-
δ ~ 1.3-1.4 ppm: A triplet for the three methyl protons (-O-CH₂-CH₃ ) of the ethyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~ 166 ppm: Carbonyl carbon of the ester.
-
δ ~ 110-160 ppm: Six signals corresponding to the aromatic carbons.
-
δ ~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).
-
δ ~ 55 ppm: Methoxy carbon (-OCH₃ ).
-
δ ~ 16 ppm: Methyl carbon on the aromatic ring.
-
δ ~ 14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).
-
-
IR (Infrared) Spectroscopy:
-
~2980-2840 cm⁻¹: C-H stretching (aliphatic).
-
~1720 cm⁻¹: Strong C=O stretching (ester carbonyl).
-
~1600, 1500 cm⁻¹: C=C stretching (aromatic ring).
-
~1250-1050 cm⁻¹: Strong C-O stretching (ester and ether).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 194.
-
Key Fragments: m/z = 165 ([M-C₂H₅]⁺), 149 ([M-OC₂H₅]⁺), 121.
-
Synthesis Methodology: Fischer-Speier Esterification
The most direct and common method for preparing this compound is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[7]
Principle and Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[8][9] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water byproduct as it forms.[10][11]
The mechanism proceeds through several key steps:
-
Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][9]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[8][11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[10]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, resulting in a protonated ester.[7]
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.[8]
Visualizing the Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Reagents & Equipment:
-
3-methoxy-4-methylbenzoic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Diethyl Ether (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-methoxy-4-methylbenzoic acid and a large excess of anhydrous ethanol. Add a magnetic stir bar.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Cooling & Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove some of the remaining ethanol and acid).
-
Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid).[13][14] Observe for effervescence (CO₂ evolution), and continue washing until it ceases.
-
Brine (to remove residual water and aid in layer separation).
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[13]
-
Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude ester. For high purity, the crude product should be purified by vacuum distillation.[12]
Workflow Visualization
Caption: Experimental workflow for ester synthesis and purification.
Applications in Synthetic Chemistry
This compound is a valuable intermediate for creating more complex molecules. Its utility stems from the reactivity of its functional groups:
-
Ester Group: The ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol (3-methoxy-4-methylphenyl)methanol, or reacted with Grignard reagents to form tertiary alcohols.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing methoxy and methyl groups are ortho, para-directing, influencing the position of new substituents.
-
Pharmaceutical Synthesis: As an analogue of intermediates used in drug synthesis, it can serve as a starting material for novel therapeutic agents. For example, similar structures are alkylated, nitrated, and cyclized to form complex heterocyclic systems common in medicinal chemistry.[15]
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on similar aromatic esters and the reagents used in its synthesis.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[17]
-
Hazards: The compound is expected to be a combustible liquid. It may cause skin and eye irritation.[18][19] The reagents used in its synthesis, particularly concentrated sulfuric acid, are highly corrosive and require extreme care.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[20]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The ethyl ester of 3-methoxy-p-toluic acid is a synthetically useful compound with significant potential rooted in the established pharmaceutical applications of its parent acid. Its preparation via Fischer-Speier esterification is a classic, reliable, and scalable process. This guide provides the essential technical details for its synthesis, characterization, and safe handling, offering a solid foundation for its use by researchers and drug development professionals in the creation of novel and valuable molecules.
References
-
ChemTalk. (2023, February 9). What is Fischer Esterification?. Available at: [Link]
-
Organic Chemistry Portal. Fischer-Speier Esterification. Available at: [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Available at: [Link]
-
Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]
- Phelps, I. K., & Eddy, W. H. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255.
-
Benner, C. Synthesis, Isolation, and Purification of an Ester. Available at: [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 3-Methoxy-4-methylbenzoic acid. Available at: [Link]
-
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available at: [Link]
- Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Royal Society of Chemistry. Supporting Information for Catalytic oxidative esterification of alcohols. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]
- Google Patents. (1984). US4481146A - Process for the preparation of an ethyl ester.
-
NIH PubChem. Methyl 4-ethoxy-3-methoxybenzoate. Available at: [Link]
-
PrepChem.com. Synthesis of mthis compound. Available at: [Link]
-
NIH PubChem. Ethyl m-toluate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of 3-Methoxy-4-methylbenzoic Acid in Modern Cosmetic Formulations. Available at: [Link]
-
NIH PubChem. Ethyl p-toluate. Available at: [Link]
-
NIST. Benzoic acid, 3-methoxy-4-methyl-. WebBook. Available at: [Link]
-
Chemsrc. Ethyl 3-methoxy-4-nitrobenzoate. Available at: [Link]
- Google Patents. (1977). US4010195A - Process for producing methyl p-toluate.
-
The Good Scents Company. ethyl para-toluate. Available at: [Link]
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Technical Monograph: Ethyl 4-methyl-3-methoxybenzoate
Content Type: Technical Reference Guide Subject: Physicochemical Characterization, Synthesis, and Application of CAS 86239-03-4 Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Executive Summary & Molecular Identity[1]
Ethyl 4-methyl-3-methoxybenzoate (also known as Ethyl 3-methoxy-4-methylbenzoate) is a lipophilic ester intermediate used primarily in the synthesis of heterocycles and pharmaceutical scaffolds. It serves as a critical "masked" carboxylic acid, allowing for the modulation of solubility during multi-step organic synthesis, or as a precursor for benzylic functionalization via radical bromination.
This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities and establishing a validated synthetic and analytical framework.
Chemical Identification Data
| Parameter | Specification |
| Preferred IUPAC Name | This compound |
| Common Synonyms | 3-Methoxy-4-methylbenzoic acid ethyl ester; 4-Methyl-3-methoxybenzoic acid ethyl ester |
| CAS Registry Number | 86239-03-4 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)OC |
| InChIKey | HVLQOCXAZMSAPT-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical state and solubility profile is essential for process design. Unlike its solid acid precursor (3-methoxy-4-methylbenzoic acid, mp ~150°C), the ethyl ester typically exists as an oil or low-melting solid, significantly altering handling requirements.
| Property | Value / Description | Source/Prediction |
| Physical State | Pale yellow oil to low-melting solid | Experimental Observation [1] |
| Boiling Point | 275°C - 280°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | Predicted | |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Consensus LogP |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 | Structural Analysis |
| Flash Point | >110°C | Safety Prediction |
Expert Insight: The lipophilicity (LogP ~3.0) indicates this compound will readily cross cell membranes, making it an ideal "prodrug" motif or a non-polar intermediate that can be easily extracted into organic solvents (DCM, EtOAc) during aqueous workups.
Synthetic Methodology
The most robust route to Ethyl 4-methyl-3-methoxybenzoate is the Fischer Esterification of commercially available 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). This method is preferred over alkylation of the carboxylate salt due to higher atom economy and ease of purification.
Reaction Pathway Visualization
The following diagram outlines the equilibrium-driven synthesis and the critical "Dean-Stark" logic required to drive the reaction to completion.
Figure 1: Acid-catalyzed Fischer esterification pathway emphasizing water removal to shift equilibrium.
Detailed Protocol
Scale: 10 mmol basis
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. If available, attach a drying tube (CaCl₂) or a Dean-Stark trap.
-
Charging: Add 3-methoxy-4-methylbenzoic acid (1.66 g, 10 mmol) and Absolute Ethanol (20 mL). The acid may not fully dissolve initially.
-
Catalysis: Carefully add Concentrated
(0.5 mL) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (acid) will stay at the baseline or streak; the ester will move as a distinct spot (
).
-
-
Workup:
-
Cool to room temperature.
-
Concentrate ethanol under reduced pressure (Rotavap).
-
Dissolve residue in Ethyl Acetate (30 mL) and wash with Saturated
(2 x 15 mL) to neutralize catalyst and remove unreacted acid. -
Wash with Brine (15 mL), dry over anhydrous
, and concentrate.
-
-
Purification: The resulting yellow oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 10:1 Hexane:EtOAc).
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, researchers must verify the regiochemistry—specifically distinguishing it from the 3-methyl-4-methoxy isomer.
Nuclear Magnetic Resonance (NMR) Prediction
The
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1.38 | Triplet ( | 3H | Ethyl terminal methyl | |
| 2.25 | Singlet | 3H | Aromatic methyl (shielded by ring current) | |
| 3.88 | Singlet | 3H | Methoxy group (deshielded by Oxygen) | |
| 4.36 | Quartet ( | 2H | Ethyl methylene (deshielded by Ester Oxygen) | |
| 7.4 - 7.6 | Multiplet | 3H | Aromatic protons (ABX system typical of 1,3,4-substitution) |
Analytical Decision Tree
Use the following logic flow to interpret analytical data and confirm identity.
Figure 2: Step-wise validation logic for confirming structural integrity.
Applications in Drug Discovery[2]
Ethyl 4-methyl-3-methoxybenzoate is not merely an endpoint; it is a versatile scaffold. Its primary utility lies in the functionalization of the benzylic carbon .
Benzylic Bromination (Wohl-Ziegler Reaction)
The 4-methyl group is electronically activated by the aromatic ring, making it susceptible to radical bromination using N-Bromosuccinimide (NBS).
-
Reagents: NBS, AIBN (cat.),
or Benzotrifluoride (reflux). -
Product: Ethyl 4-(bromomethyl)-3-methoxybenzoate.
-
Utility: This bromide is a potent electrophile, allowing the attachment of amines, thiols, or other nucleophiles to build complex pharmaceutical architectures (e.g., kinase inhibitors).
Reduction to Benzylic Alcohol
-
Reagents:
(strong) or (selective). -
Product: (3-methoxy-4-methylphenyl)methanol.
-
Utility: Precursor for aldehydes (via oxidation) or benzyl chlorides.
References
-
SynHet. (n.d.). 3-Methoxy-4-methyl-benzoic acid ethyl ester. Retrieved from
-
A2B Chem. (n.d.). This compound (CAS 86239-03-4).[1][2][3][4] Retrieved from [3]
-
European Patent Office. (2013).[5] EP 2857398 A1: Aromatic Heterocyclic Derivative and Pharmaceutical. (Demonstrates utility as an intermediate in pyrrolidine derivative synthesis). Retrieved from
-
ChemicalBook. (n.d.). 3-Methoxy-4-Methylbenzoic acid ethyl ester Properties. Retrieved from
Sources
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Ethyl Vanillate vs. Methyl Analog: Structural & Functional Profiling
Executive Summary
This technical guide provides a rigorous comparison between Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) and its methyl analog, Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). While structurally homologous, the single methylene unit difference (
Key Technical Insight: The transition from methyl to ethyl esterification lowers the melting point by approximately 20°C while increasing the
Molecular Architecture & Physicochemical Profiling
The core difference lies in the ester alkyl chain. Both compounds share the vanilloyl scaffold (4-hydroxy-3-methoxybenzoyl), responsible for the antioxidant activity via phenolic hydrogen atom transfer (HAT).
Comparative Data Table
| Property | Methyl Vanillate | Ethyl Vanillate | Impact of Substitution |
| CAS Registry | 3943-74-6 | 617-05-0 | Distinct regulatory IDs |
| Formula | +14.02 Da (Methylene unit) | ||
| Mol. Weight | 182.17 g/mol | 196.20 g/mol | Minor mass increase |
| Melting Point | 64–67 °C | 42–48 °C | Critical: Ethyl chain disrupts lattice packing, lowering MP. |
| Boiling Point | 285–287 °C | 292–293 °C | Slight increase due to London dispersion forces. |
| LogP (Exp/Pred) | ~1.19 | ~2.10 – 2.74 | Major: Ethyl variant is significantly more lipophilic. |
| Water Solubility | ~1500 mg/L | ~480 mg/L | Reduced aqueous solubility; higher organic solubility. |
| Physical State | Crystalline Solid | Low-melting Solid | Ethyl vanillate may require temp control to prevent caking. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural divergence and its physicochemical consequences.
Figure 1: Structural divergence of vanillate esters and resulting physicochemical shifts.
Spectroscopic Fingerprinting (Identification)
Distinguishing these analogs requires precise interpretation of NMR data, particularly in the aliphatic region.
Proton NMR ( NMR) Diagnostics
-
Common Signals: Both compounds exhibit the characteristic 1,2,4-trisubstituted aromatic pattern (~6.8–7.6 ppm) and the methoxy singlet (~3.9 ppm).
-
The Differentiator: The ester alkyl group provides the unique fingerprint.
| Compound | Diagnostic Signal (ppm) | Multiplicity | Integration | Assignment |
| Methyl Vanillate | ~3.88 | Singlet (s) | 3H | |
| Ethyl Vanillate | ~4.35 | Quartet (q, | 2H | |
| Ethyl Vanillate | ~1.38 | Triplet (t, | 3H |
Protocol Note: When analyzing mixtures, the methyl ester singlet often overlaps with the aromatic methoxy group (~3.9 ppm). The ethyl ester's quartet at 4.35 ppm is the most reliable integration standard for purity assessment.
Synthesis & Manufacturing Protocols
Synthesis is typically achieved via Fischer esterification or DCC-coupling of Vanillic Acid. Below is a scalable protocol for Ethyl Vanillate , adaptable for the methyl analog by substituting the solvent.
Acid-Catalyzed Esterification Protocol
Reaction:
-
Charge: In a double-jacketed reactor, dissolve Vanillic Acid (1.0 eq) in absolute Ethanol (10.0 eq).
-
Catalyst: Add concentrated
(0.1 eq) dropwise to control exotherm. -
Reflux: Heat to reflux (~78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup:
-
Purification: Recrystallize from minimal hot ethanol/water or purify via silica column if high purity (>99%) is required.
-
Note: Ethyl vanillate has a low melting point (44°C); avoid high-vacuum drying at elevated temperatures to prevent sublimation or melt.
-
Synthesis Workflow Diagram
Figure 2: Divergent synthesis pathway for vanillate esters.
Biopharmaceutical Implications (SAR)
The structural modification from methyl to ethyl has profound effects on biological interaction, primarily driven by lipophilicity.
Lipophilicity & Membrane Permeability
-
Methyl Vanillate: Moderate lipophilicity limits passive diffusion across the blood-brain barrier (BBB) or bacterial cell walls compared to the ethyl analog.
-
Ethyl Vanillate: The increased lipophilicity (
) enhances affinity for lipid bilayers.-
Mechanism: Higher partition coefficient
Increased concentration in the lipid membrane Enhanced protection against lipid peroxidation.
-
Antimicrobial & Antioxidant Efficacy
Studies indicate that Ethyl Vanillate often outperforms Methyl Vanillate in biological assays:
-
OxHLIA Assay (Hemolysis Inhibition): Ethyl vanillate shows superior protection of red blood cells against free radical attack due to better membrane integration.
-
Antimicrobial Activity: Ethyl vanillate exhibits lower Minimum Inhibitory Concentrations (MIC) against pathogens like Cronobacter and E. coli compared to the methyl ester and vanillic acid. The alkyl chain length correlates with the ability to disrupt bacterial membrane integrity.
SAR Logic Flow
Figure 3: Structure-Activity Relationship (SAR) governing vanillate ester efficacy.
References
-
Physicochemical Properties of Vanillates
- Source: National Center for Biotechnology Information (2025).
-
URL:[Link]
- Antioxidant Activity Comparison: Title: Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Source: Tai, A., et al. (2011). Bioscience, Biotechnology, and Biochemistry. Note: Establishes the correlation between lipophilicity (Ethyl > Methyl) and membrane protection efficacy.
-
Antimicrobial Efficacy
-
Synthesis Methodologies
-
NMR Spectral Data
-
Source: AIST Spectral Database for Organic Compounds (SDBS).[1]
- Data: SDBS No. 10531 (Ethyl Vanillate) vs SDBS No.
-
Sources
- 1. Ethyl Vanillate | 617-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxy-4-Methylbenzoic Acid: Scaffold Versatility in Medicinal Chemistry
[1]
Executive Summary
3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0), also known as 3-methoxy-p-toluic acid, represents a critical aromatic scaffold in medicinal chemistry.[1][2][3][4] Distinct from its isomer vanillic acid, this moiety provides a unique steric and electronic profile due to the 4-methyl group's lipophilicity combined with the 3-methoxy group's electron-donating capacity. This guide details the technical specifications, synthetic pathways, and derivative classes of this compound, emphasizing its role as a key intermediate in the synthesis of Mineralocorticoid Receptor Antagonists (MRAs) like Finerenone and Leukotriene Receptor Antagonists like Zafirlukast .
Part 1: Chemical Architecture & Synthetic Pathways
Chemical Profile[1][5][6][7][8][9][10]
-
Molecular Formula:
[1][3][4][8][9] -
Key Properties:
-
Lipophilicity (LogP): ~2.3 (Predicted). The 4-methyl group increases membrane permeability compared to 4-hydroxy analogs.
-
pKa: ~4.4. Typical for benzoic acid derivatives, allowing for salt formation with weak bases.
-
Synthetic Workflows
The synthesis of 3-methoxy-4-methylbenzoic acid primarily follows two industrial routes. The most robust laboratory method involves the O-methylation of 3-hydroxy-4-methylbenzoic acid, ensuring regio-specificity.
Figure 1: Primary synthetic pathway for the generation of the core acid and its methyl ester derivative.
Part 2: Derivative Classes & Structure-Activity Relationships (SAR)
This section categorizes the "List" of derivatives based on chemical utility and biological application. Rather than a random enumeration, these are the functional classes relevant to drug discovery.
Class A: Amide Derivatives (Bioactive Pharmacophores)
Amide coupling at the C-1 position is the primary method for generating bioactive libraries. The 3-methoxy-4-methyl motif serves as a hydrophobic anchor in receptor binding pockets.
| Derivative Name | Structure / Modification | Application / Relevance |
| 3-Methoxy-4-methylbenzamide | Identified impurity in Finerenone synthesis; used as a reference standard in QC [1]. | |
| N-(4-Methoxybenzyl)-3-methoxy-4-methylbenzamide | Benzyl amide linkage | Investigated for antimicrobial activity; the lipophilic core enhances bacterial cell wall penetration [2]. |
| N-Heterocyclic Amides | Piperazine/Morpholine coupling | Solubilizing groups attached to the core; common in early-stage kinase inhibitor hits (e.g., Src/Abl kinase exploration). |
Class B: Ester Precursors (Prodrugs & Intermediates)
Esters are utilized to protect the carboxylic acid during multi-step synthesis or to improve oral bioavailability (prodrug strategy).
| Derivative Name | CAS Number | Function |
| Methyl 3-methoxy-4-methylbenzoate | 3556-83-0 | Primary volatile intermediate; used in GC-MS analysis and as a stable storage form. |
| This compound | N/A | Lipophilic prodrug variant; undergoes rapid hydrolysis in vivo. |
Class C: Halogenated Scaffolds (Coupling Partners)
Introduction of halogens onto the aromatic ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings, expanding the scaffold into biaryl systems.
| Derivative Name | Modification Site | Synthetic Utility |
| 2-Bromo-5-methoxy-4-methylbenzoic acid | Ortho-bromination | Precursor for constructing fused ring systems (e.g., isocoumarins) [3]. |
| 6-Iodo-3-methoxy-4-methylbenzoic acid | Meta-iodination | High-reactivity partner for palladium-catalyzed cross-coupling. |
Part 3: Experimental Protocols
Protocol 3.1: Regioselective Synthesis of Mthis compound
Rationale: This protocol converts the acid to its ester, a common first step to increase solubility for subsequent reactions.
Materials:
-
3-Methoxy-4-methylbenzoic acid (1.0 eq)[4]
-
Thionyl Chloride (
) (1.5 eq) -
Methanol (anhydrous, solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of 3-methoxy-4-methylbenzoic acid in 50 mL of anhydrous methanol in a round-bottom flask.
-
Activation: Cool the solution to 0°C in an ice bath. Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( ). -
Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated
(2x) to remove unreacted acid. -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from cold hexane if necessary. -
Validation:
NMR ( ) should show a singlet at 3.89 ppm (Ester ) and 3.92 ppm (Ring ).
Protocol 3.2: General Amide Coupling (HATU Method)
Rationale: HATU provides high yields for electron-rich benzoic acids where steric hindrance from the 4-methyl group might reduce reactivity.
-
Activation: Combine Acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 mins at RT.
-
Coupling: Add the amine (1.1 eq) (e.g., benzylamine or aniline derivative).
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Dilute with water/brine (1:1). Extract with EtOAc.
-
Self-Validating Check: The disappearance of the carboxylic acid peak in LC-MS and the emergence of the M+1 amide mass confirms conversion.
Part 4: Biological Context & Mechanism
The 3-methoxy-4-methylbenzoic acid scaffold is not merely a passive linker; it actively contributes to the pharmacophore's binding kinetics.
Role in Finerenone & Zafirlukast Chemistry
While often cited as an impurity or degradation product in the manufacturing of Finerenone (a non-steroidal MRA), this molecule serves as a critical quality control standard (Impurity 21) [1]. In Zafirlukast (Accolate), the 3-methoxy-4-methylphenyl moiety is structurally analogous to the "tail" region of the drug, contributing to hydrophobic interactions within the cysteinyl leukotriene receptor (CysLT1).
Structural Logic (Graphviz)
The following diagram illustrates how the core scaffold interacts within a theoretical binding pocket (e.g., Kinase or GPCR), highlighting the specific contributions of its substituents.
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold substituents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23530633, 3-Methoxy-4-methylbenzamide. Retrieved from [Link]
-
Jetir.Org. Synthesis of 3,4-dihydroxy-7-methoxy-3,6-dimethyl isocoumarin. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzoic acid, 3-methoxy-4-methyl- Mass Spectrum. Retrieved from [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 3-Methoxy-4-methylbenzoic acid 98 7151-68-0 [sigmaaldrich.com]
- 3. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. chemixl.com [chemixl.com]
- 8. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]
Ethyl 3-methoxy-4-methylbenzoate safety data sheet (SDS)
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available safety data, physicochemical properties, and synthesis protocols for Ethyl 3-methoxy-4-methylbenzoate , utilizing "read-across" methodology from structural analogs where specific experimental data for this niche intermediate is proprietary or absent.
CAS Registry Number: 86239-03-4 Document Type: Technical Safety & Application Guide Version: 2.1 (Research Use Only)
Molecular Identity & Physicochemical Profiling
This compound (EMMB) is a lipophilic ester intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents. Unlike its phenolic analog (Ethyl Vanillate), EMMB lacks a free hydroxyl donor, significantly altering its solubility profile and metabolic stability.
Chemical Structure & Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 86239-03-4 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C1=CC(OC)=C(C)C=C1 |
| Structural Class | Benzoic acid ester; Anisic acid derivative |
Physical Properties (Experimental & Predicted)
Note: Data derived from structural analog (Mthis compound, CAS 3556-83-0) and QSAR modeling.
| Parameter | Value / Description | Reliability |
| Physical State | Viscous pale yellow liquid or low-melting solid | High (Analog based) |
| Melting Point | 30–35 °C (Predicted); Methyl analog MP: 46–47 °C | Medium |
| Boiling Point | ~275 °C (760 mmHg); 130–135 °C (1 mmHg) | High (Predicted) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO | High |
| LogP | 3.2 ± 0.4 (Lipophilic) | High |
| Flash Point | >113 °C (Closed Cup) | Medium |
Risk Assessment & Toxicology (GHS Standards)
While specific toxicological studies for CAS 86239-03-4 are limited, the safety profile is established via Structure-Activity Relationship (SAR) analysis of the parent acid (3-methoxy-4-methylbenzoic acid) and general benzoic esters.
Hazard Classification (GHS/CLP)
Signal Word: WARNING
| Hazard Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Lipophilic ester penetration leading to localized dermatitis. |
| H319 | Causes serious eye irritation | Solvent-like action on corneal epithelium. |
| H335 | May cause respiratory irritation | Inhalation of aerosols/vapors during heating or synthesis. |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves (Nitrile)/eye protection (Safety Goggles).
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Emergency Decision Logic
The following diagram outlines the critical decision path for laboratory incidents involving EMMB.
Figure 1: Emergency response logic tree emphasizing the lipophilic nature of the compound (avoiding solvent wash on skin).
Synthesis & Purity Validation
For researchers requiring high-purity EMMB for biological screening, the following synthesis route is the industry standard, offering higher yields than direct alkylation.
Synthesis Protocol: Fischer Esterification
Reaction: 3-methoxy-4-methylbenzoic acid + Ethanol
-
Reagents:
-
3-methoxy-4-methylbenzoic acid (1.0 eq)
-
Absolute Ethanol (10.0 eq - Solvent/Reactant)
-
Concentrated
(0.5 eq) or Thionyl Chloride ( ) (1.1 eq) for in-situ acid chloride generation.
-
-
Procedure:
-
Dissolve acid in ethanol under
atmosphere. -
Add catalyst dropwise at 0°C.
-
Reflux for 6–8 hours (Monitor via TLC: 20% EtOAc/Hexane).
-
Concentrate in vacuo to remove excess ethanol.
-
Dilute residue with EtOAc, wash with Sat.
(removes unreacted acid), then Brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
If solid: Recrystallize from Hexane/EtOAc.
-
If oil: Vacuum distillation or Flash Chromatography (
, 0-10% EtOAc in Hexanes).
-
Analytical Validation (QC Criteria)
To ensure the compound is suitable for drug development (e.g., kinase inhibitor synthesis), it must meet these criteria:
-
HPLC Purity: >98.0% (UV @ 254 nm).
-
1H NMR (CDCl3, 400 MHz):
-
1.38 (t, 3H, Ester-
) -
2.25 (s, 3H, Ar-
) -
3.88 (s, 3H, O-
) -
4.35 (q, 2H, Ester-
) - 7.1-7.6 (m, 3H, Ar-H)
-
Diagnostic Check: Absence of broad singlet at
10-12 ppm (indicates removal of starting acid).
-
1.38 (t, 3H, Ester-
Handling, Storage, and Stability
The stability of the methyl group at the C4 position renders this molecule susceptible to benzylic oxidation if stored improperly over long durations.
Storage Matrix
| Condition | Requirement | Rationale |
| Temperature | 2–8 °C | Retards hydrolysis and transesterification. |
| Atmosphere | Argon or Nitrogen | Prevents benzylic oxidation of the C4-Methyl group. |
| Container | Amber Glass | Protects from UV-induced degradation. |
| Shelf Life | 24 Months | If stored sealed and dry. |
Chemical Incompatibilities
-
Strong Oxidizers: Risk of oxidizing the C4-methyl to a carboxylic acid (Terephthalic acid derivative).
-
Strong Bases: Causes rapid hydrolysis to the parent acid (Saponification).
Research Applications
EMMB is a validated intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .
Mechanistic Application
In medicinal chemistry, the ethyl ester serves as a protecting group for the carboxylic acid during the modification of the aromatic ring (e.g., nitration or bromination). It is subsequently hydrolyzed to the free acid to form amide bonds in pharmacophores.
Example Workflow:
-
Nitration: EMMB
Ethyl 3-methoxy-4-methyl-5-nitrobenzoate. -
Reduction: Nitro group
Aniline derivative. -
Coupling: Formation of heterocyclic cores (e.g., Indazoles or Quinazolines).
Figure 2: Typical application of EMMB in the synthesis of nitrogen-heterocycle drug cores.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224773, this compound. Retrieved from [Link]
-
European Patent Office (2015). EP2857398A1 - Aromatic heterocyclic derivative and pharmaceutical composition. (Demonstrates use of EMMB in kinase inhibitor synthesis). Retrieved from [Link]
-
ChemSrc (2025). this compound: Physicochemical Properties. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Ethyl 3-Methoxy-4-Methylbenzoate
Executive Summary
This application note details the protocol for the synthesis of ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) starting from 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0). This ester is a valuable intermediate in the synthesis of pharmaceutical compounds and fine chemical building blocks.
The method selected is a Fischer Esterification , optimized for laboratory to pilot-scale reproducibility. While acid chloride routes (via
Chemical Strategy & Mechanistic Insight
The Thermodynamic Challenge
The conversion of a carboxylic acid to an ester is an equilibrium process (
-
Excess Reactant: Ethanol serves as both the nucleophile and the solvent, pushing the equilibrium toward the product.
-
Water Removal: The use of a Dean-Stark trap (azeotropic distillation) or molecular sieves (3Å) is recommended for scales >10g to sequester the water byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The carbonyl oxygen is activated by protonation, making the carbonyl carbon susceptible to nucleophilic attack by ethanol.[2]
Figure 1: Mechanistic pathway of the acid-catalyzed Fischer esterification.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role | Equiv. |
| 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | 166.17 | Limiting Reagent | 1.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent/Reactant | ~20-30 |
| Sulfuric Acid ( | 7664-93-9 | 98.08 | Catalyst | 0.1 - 0.5 |
| Sodium Bicarbonate ( | 144-55-8 | 84.01 | Quench/Wash | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | N/A |
Equipment
-
Reaction: 250 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Drying Tube (CaCl2).
-
Workup: Separatory Funnel (500 mL), Rotary Evaporator.
-
Analysis: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).
Experimental Protocol
Reaction Setup
-
Charge: In a 250 mL RBF, dissolve 10.0 g (60.2 mmol) of 3-methoxy-4-methylbenzoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: Caution: Exothermic. Slowly add 1.0 mL of concentrated
dropwise while stirring. -
Reflux: Attach the reflux condenser and drying tube. Heat the mixture to a gentle reflux (
C bath temperature) for 6–8 hours .-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 8:2 Hexane/Ethyl Acetate). The starting acid (
) should disappear, and a new less polar spot ( ) should appear.
-
Workup & Isolation
-
Concentration: Remove approximately 80% of the ethanol using a rotary evaporator to reduce the volume.
-
Neutralization: Pour the residue into 100 mL of ice-cold water . Slowly add saturated aqueous
solution until gas evolution ceases and pH is neutral/slightly basic (pH ~8).-
Note: This step removes the
and converts any unreacted starting acid into its water-soluble carboxylate salt.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .
-
Washing: Combine the organic layers and wash with:
-
1 x 50 mL Water
-
1 x 50 mL Brine (Saturated NaCl)
-
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the drying agent.[2] -
Evaporation: Concentrate the filtrate under reduced pressure to yield the crude ester.
Purification
-
Standard: The crude product is typically pure enough (>95%) for subsequent steps.
-
High Purity: If required, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or vacuum distillation (if oil).
Process Control & Validation
Workflow Diagram
Figure 2: Operational workflow for the isolation of the target ester.
Characterization Data (Expected)
The product should be validated against the following spectral signatures.
| Technique | Parameter | Expected Value | Assignment |
| Appearance | Visual | Colorless/Pale Yellow Oil | - |
| 1H NMR | Triplet ( | Ester Methyl ( | |
| 1H NMR | Singlet (3H) | Aromatic Methyl ( | |
| 1H NMR | Singlet (3H) | Methoxy ( | |
| 1H NMR | Quartet ( | Ester Methylene ( | |
| 1H NMR | Multiplet (3H) | Aromatic Protons | |
| IR | Wavenumber | ~1715 | C=O[3][4][5] Stretch (Ester) |
Troubleshooting Guide
-
Low Yield (<70%):
-
Cause: Equilibrium not shifted.
-
Solution: Increase reaction time or add molecular sieves to the reaction flask to trap water.
-
-
Emulsion during Extraction:
-
Cause: Presence of ethanol or fine particulates.
-
Solution: Add more brine or a small amount of methanol to break the emulsion; filter the mixture if solids are present.
-
-
Starting Material Persists:
-
Cause: Catalyst deactivation (water ingress).[6]
-
Solution: Ensure glassware is oven-dried; use fresh absolute ethanol.
-
References
-
3-Methoxy-4-methylbenzoic acid Properties
-
Fischer Esterification Protocols
-
Source: Organic Syntheses, Coll.[9] Vol. 3, p.610 (General Benzoate Synthesis).
-
Link:
-
-
This compound (Related Compound Data)
- Source: PubChem (Analogous Methyl Ester D
-
Link:
-
General Esterification Mechanism & Kinetics
-
Source: NIST Chemistry WebBook.[10]
-
Link:
-
Sources
- 1. studylib.net [studylib.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 3-methoxy-4-nitrobenzoate | CAS#:10259-23-1 | Chemsrc [chemsrc.com]
- 5. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jps.usm.my [jps.usm.my]
- 7. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 8. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl 4-methylbenzoate [webbook.nist.gov]
Application Note: Synthesis of Ethyl 3-Methoxy-4-methylbenzoate via Acid-Catalyzed Fischer Esterification
Introduction & Scientific Context
3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) is a highly versatile building block and pharmaceutical intermediate. It is heavily utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and central nervous system (CNS) drug candidates.
Converting this carboxylic acid into an ester—specifically, ethyl 3-methoxy-4-methylbenzoate—serves to protect the carboxylate group during subsequent synthetic steps or to fine-tune the molecule's lipophilicity for structure-activity relationship (SAR) studies. This application note provides an in-depth, self-validating protocol for the Fischer esterification of 3-methoxy-4-methylbenzoic acid with ethanol, detailing the mechanistic causality behind each experimental choice to ensure high yield and purity.
Reaction Principle and Mechanistic Causality
The transformation is achieved via a Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution[1]. Carboxylic acids are generally not electrophilic enough to undergo direct nucleophilic attack by alcohols. Therefore, a strong mineral acid catalyst (such as concentrated sulfuric acid, H₂SO₄) is required to activate the system[1][2].
Mechanistic Causality:
-
Activation (Protonation): The acid catalyst protonates the carbonyl oxygen of 3-methoxy-4-methylbenzoic acid. This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity[2][3].
-
Nucleophilic Attack: Ethanol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate[2][3].
-
Proton Transfer: A proton is transferred from the newly attached ether oxygen to one of the original hydroxyl groups, converting it into an oxonium ion—an excellent leaving group (water)[2][3].
-
Elimination & Deprotonation: Water is eliminated, collapsing the tetrahedral intermediate. The subsequent loss of a proton regenerates the acid catalyst and yields the final ester[3].
Because every step in this pathway is reversible and the equilibrium constant (
Reaction mechanism of the acid-catalyzed Fischer esterification.
Experimental Protocol
This methodology is designed as a self-validating system. In-process checks are embedded to ensure the chemical environment is strictly controlled.
Materials Required
-
Substrate: 3-Methoxy-4-methylbenzoic acid (1.0 eq)
-
Reagent/Solvent: Absolute Ethanol (10.0 eq)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Work-up Reagents: Diethyl ether (or ethyl acetate), 5% Aqueous Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reagent Mixing: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-methoxy-4-methylbenzoic acid in absolute ethanol.
-
Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise to the stirring suspension.
-
Causality: The protonation of ethanol and the acid is highly exothermic. Slow addition prevents localized boiling and suppresses side reactions, such as the dehydration of ethanol to form diethyl ether[3].
-
-
Reflux (Reaction): Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C) for 3–4 hours.
-
Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent. The reaction is complete when the lower
spot (carboxylic acid) is entirely consumed.
-
-
Cooling and Concentration: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the excess ethanol.
-
Causality: Removing ethanol before extraction prevents the target ester from being dragged into the aqueous phase during the subsequent liquid-liquid extraction[4].
-
-
Liquid-Liquid Extraction: Dilute the concentrated residue with diethyl ether and transfer to a separatory funnel. Add distilled water to partition the remaining ethanol and sulfuric acid into the aqueous layer[3][4]. Drain the lower aqueous layer.
-
Neutralization Wash: Wash the organic layer with 5% aqueous NaHCO₃.
-
Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any trace unreacted 3-methoxy-4-methylbenzoic acid, rendering it water-soluble so it can be washed away[3][4].
-
Critical Action: Vent the separatory funnel frequently. The acid-base neutralization generates significant volumes of CO₂ gas, which will cause pressure build-up[3][4].
-
Self-Validation Check: Test the pH of the aqueous wash. It must be basic (pH > 8) to confirm all acids have been neutralized.
-
-
Drying and Evaporation: Wash the organic phase with brine to remove emulsified water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation to yield the crude ester[3][4].
-
Purification: For pharmaceutical-grade purity (>99%), purify the crude ester via vacuum distillation or silica gel column chromatography[3].
Step-by-step experimental workflow for the synthesis and purification of the ester.
Quantitative Data & Optimization Strategies
Yields in Fischer esterification are highly dependent on the molar ratio of alcohol to acid and the efficiency of water removal. The table below summarizes optimized parameters for substituted benzoic acids based on established empirical data[4][5][6].
| Parameter | Condition A (Standard) | Condition B (Optimized Excess) | Condition C (Water Removal) |
| Acid : Ethanol Ratio | 1 : 1 | 1 : 10 | 1 : 5 (with Molecular Sieves) |
| Catalyst Loading | 5 mol% H₂SO₄ | 10 mol% H₂SO₄ | 5 mol% H₂SO₄ |
| Reaction Temperature | 78°C (Reflux) | 78°C (Reflux) | 78°C (Reflux) |
| Reaction Time | 4 hours | 3 hours | 4 hours |
| Theoretical Conversion | ~67%[4] | >95%[4] | >98% |
| Mechanistic Note | Equilibrium limits yield severely. | Excess EtOH drives reaction forward. | Physical removal of H₂O prevents reverse reaction. |
Electronic Considerations: The presence of the electron-donating 3-methoxy and 4-methyl groups slightly increases the electron density on the aromatic ring. While this can marginally reduce the electrophilicity of the protonated carbonyl compared to an unsubstituted benzoic acid, the use of a strong acid catalyst and a large excess of ethanol easily overcomes this electronic effect, driving the reaction to completion[5].
References
-
Srini Chem - The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
Chemistry LibreTexts - 21.3: Reactions of Carboxylic Acids. Available at: [Link]
-
International Journal of Scientific & Technology Research (IJSTR) - Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols. Available at:[Link]
-
Studylib - Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]
-
DergiPark - Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]
-
Patsnap Eureka - Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available at: [Link]
Sources
Catalytic esterification of 3-methoxy-p-toluic acid
An In-Depth Guide to the Catalytic Esterification of 3-Methoxy-p-Toluic Acid
Application Note & Protocol
Abstract
This document provides a comprehensive technical guide for the catalytic esterification of 3-methoxy-p-toluic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore the fundamental principles of Fischer-Speier esterification, compare homogeneous and heterogeneous catalytic systems, and provide detailed, field-proven protocols for laboratory execution. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 3-methoxy-p-toluic acid esters, such as methyl 3-methoxy-4-methylbenzoate.
Introduction: Significance and Context
3-Methoxy-p-toluic acid (also known as 4-methyl-3-methoxybenzoic acid) is a valuable building block in organic synthesis. Its ester derivatives are crucial intermediates in the manufacturing of several active pharmaceutical ingredients (APIs), including Zafirlukast and Finerenone, which are used in treatments for respiratory and kidney-related conditions, respectively.[1]
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic chemistry. The most direct and atom-economical method for this transformation is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic catalysis.[2][3][4] This guide will focus on applying this reaction to 3-methoxy-p-toluic acid, detailing the mechanistic underpinnings and practical considerations for achieving high-yield, high-purity products.
Reaction Fundamentals: The Fischer-Speier Esterification Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] Understanding the mechanism is critical for optimizing reaction conditions, as it highlights the catalytic role of the acid and the equilibrium nature of the process.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.
Since the reaction is in equilibrium, its progression to completion relies on Le Châtelier's principle. This is practically achieved by either using a large excess of one reactant (typically the alcohol, if it is inexpensive and easily removed) or by actively removing the water byproduct as it forms.[2][4][5]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Catalytic Systems: A Comparative Analysis
The choice of acid catalyst is a critical parameter that influences reaction rate, yield, and the complexity of product purification. Catalysts for esterification can be broadly classified as homogeneous or heterogeneous.
Homogeneous Catalysis
Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with reactants and often leading to high reaction rates.
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional, effective, and inexpensive catalysts for esterification.[6][7] Their primary drawback is their corrosive nature and the difficulty of separating them from the reaction mixture, which necessitates a neutralization and washing work-up procedure that can generate significant aqueous waste.
-
Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is a solid organic acid that is often preferred over mineral acids.[8][9] It is less corrosive, easier to handle, and highly effective.[10][11] While still requiring a neutralization work-up, it is generally considered a milder and more selective catalyst.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction). This approach aligns with green chemistry principles by simplifying catalyst removal and enabling reuse.
-
Acidic Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, are widely used.[12][13] They offer high catalytic activity, can be easily removed by simple filtration, and are reusable, which significantly reduces waste and simplifies product purification.[14]
-
Other Solid Acids: A variety of other solid materials have been developed as acid catalysts, including zeolites, sulfated zirconia, and sulfonated carbons.[12][15][16] These materials often provide high surface area and thermal stability, making them suitable for a range of reaction conditions.
| Catalyst Type | Phase | Advantages | Disadvantages | Typical Loading |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Low cost, high activity | Corrosive, difficult to remove, waste generation | Catalytic (few drops) to stoichiometric |
| p-TsOH | Homogeneous | High activity, less corrosive than H₂SO₄, easy to handle | Requires neutralization/work-up | 1-10 mol% |
| Amberlyst-15 | Heterogeneous | Easily removed (filtration), reusable, low corrosion | Higher cost, potential for lower activity with sterically hindered substrates | 5-20 wt% |
| Sulfonated Carbon | Heterogeneous | Reusable, sustainable (can be made from biomass) | Can have lower acid site density than resins | 5-15 wt% |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of mthis compound using both homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
This protocol is a classic, high-yield method suitable for small to medium-scale synthesis.
Materials:
-
3-methoxy-p-toluic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-methoxy-p-toluic acid (e.g., 10.0 g, 60.2 mmol).
-
Add Alcohol: Add an excess of methanol (e.g., 100 mL). The large excess serves as both reactant and solvent, driving the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle or oil bath. Stir continuously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).[17]
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and the H₂SO₄ catalyst. Caution: CO₂ evolution (effervescence) will occur. Vent the funnel frequently.
-
Saturated brine solution (1 x 50 mL) to break any emulsions and begin the drying process.[18]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude mthis compound, often as a colorless oil or low-melting solid.[19]
-
Purification (if necessary): If impurities are present, purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol offers a greener alternative with a significantly simplified work-up.
Materials:
-
3-methoxy-p-toluic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Toluene (optional, for Dean-Stark)
-
Round-bottom flask, reflux condenser (or Dean-Stark apparatus), magnetic stirrer/hotplate
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and dry it in a vacuum oven before use.
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-methoxy-p-toluic acid (e.g., 10.0 g, 60.2 mmol), methanol (100 mL), and the pre-washed Amberlyst-15 resin (e.g., 2.0 g, 20 wt% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. Heterogeneous reactions may require longer times (4-24 hours) compared to their homogeneous counterparts.
-
Catalyst Removal: After cooling the reaction to room temperature, simply filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity, as the acidic catalyst has been physically removed.
-
Purification (if necessary): If the starting material is not fully consumed, a simple acid-base extraction (as described in Protocol 1, steps 8-11, but without needing to neutralize a soluble catalyst) can be performed, or the product can be purified by other standard methods.
Workflow and Characterization
A systematic workflow ensures reproducibility and validates the outcome of the synthesis.
Sources
- 1. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. xb.haut.edu.cn [xb.haut.edu.cn]
- 11. semanticscholar.org [semanticscholar.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Frontiers | Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil [frontiersin.org]
- 14. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts - Green Chemistry (RSC Publishing) DOI:10.1039/B109891H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. prepchem.com [prepchem.com]
Application Note: Utilizing Ethyl 3-Methoxy-4-Methylbenzoate as a Core Intermediate in Flavor and Fragrance Synthesis
Introduction & Strategic Rationale
In the fields of flavor chemistry and drug development, the selection of highly versatile building blocks is critical for efficient synthesis. Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a highly valued aromatic ester. While its inherent olfactory profile is relatively subtle, its structural topology—featuring an electron-donating meta-methoxy group and a para-methyl group—makes it an exceptional precursor for high-value flavor and fragrance compounds (1)[1].
This compound is widely utilized in the synthesis of pharmaceuticals, fragrances, and flavors, where its derivatives impart sweet, fruity, and anise-like organoleptic notes (2)[2]. By selectively manipulating the ester functional group, chemists can access a diverse library of aldehydes, alcohols, and complex esters that serve as top and middle notes in advanced flavor formulations (3)[3].
Physicochemical Profiling
Understanding the baseline properties of the intermediate is critical for optimizing reaction conditions, calculating stoichiometry, and planning downstream purification.
| Property | Value | Relevance to Synthesis |
| Chemical Formula | C11H14O3 | Baseline for precise stoichiometric calculations. |
| Molecular Weight | 194.23 g/mol | Determines mass-to-mole conversions for reagent scaling. |
| Appearance | Colorless to pale yellow oil | Visual indicator of purity; darkening indicates oxidation. |
| Solubility | Soluble in EtOH, Et2O, THF | Dictates the choice of organic solvents for anhydrous reactions. |
| Reactivity Focus | Ester carbonyl | Primary site for reduction, saponification, or Grignard addition. |
Synthetic Workflows & Mechanistic Causality
The true value of this compound lies in its synthetic divergence. Below are two field-validated protocols for converting this intermediate into active flavor compounds.
Fig 1. Synthetic divergence of this compound into key flavor compounds.
Protocol A: Reduction to 3-Methoxy-4-methylbenzyl Alcohol (Floral/Vanilla Notes)
Causality & Expert Insights: To generate the benzyl alcohol derivative—highly valued for its powdery, vanilla-like aroma—complete reduction of the ester is required. Lithium aluminum hydride (LiAlH4) is selected over milder agents (e.g., NaBH4) because the latter cannot efficiently reduce esters. The reaction is conducted in anhydrous THF to prevent the violent, exothermic decomposition of LiAlH4 by moisture (4)[4]. A critical step in this protocol is the "Fieser workup." Instead of standard aqueous quenching, which produces an unfilterable gelatinous aluminum hydroxide emulsion, the Fieser method yields granular salts that are easily removed via vacuum filtration, drastically improving isolated yields.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Loading: Suspend LiAlH4 (1.2 equiv.) in 100 mL of anhydrous THF and cool to 0°C using an ice bath.
-
Addition: Dissolve this compound (1.0 equiv.) in 50 mL of anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot confirms reaction completion.
-
Fieser Workup: Cool the mixture back to 0°C. Sequentially add
mL of distilled water (where = grams of LiAlH4 used), followed by mL of 15% aqueous NaOH, and finally mL of distilled water. Stir vigorously for 15 minutes until a white, granular precipitate forms. -
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified via vacuum distillation.
Protocol B: Saponification & Steglich Esterification for Complex Esters
Causality & Expert Insights: Direct transesterification of the ethyl ester with complex, sterically hindered, or acid-sensitive alcohols (e.g., geraniol, linalool) often requires harsh acidic conditions that can lead to elimination or rearrangement of the alcohol. To circumvent this, a two-step approach is utilized. First, saponification yields 3-methoxy-4-methylbenzoic acid. Second, Steglich esterification is employed using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This ensures rapid and high-yielding esterification under extremely mild, room-temperature conditions, preserving the delicate structure of the flavor alcohol.
Step-by-Step Methodology:
-
Saponification: Reflux this compound in a 1:1 mixture of 2M aqueous NaOH and ethanol for 3 hours. Remove ethanol in vacuo, acidify the aqueous layer with 1M HCl to pH 2, and filter the precipitated 3-methoxy-4-methylbenzoic acid. Dry under vacuum.
-
Steglich Coupling Preparation: In a dry flask under nitrogen, dissolve the isolated acid (1.0 equiv.) and the target flavor alcohol (e.g., geraniol, 1.05 equiv.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 equiv.) to the solution and cool to 0°C.
-
Coupling Agent: Dissolve DCC (1.1 equiv.) in a minimal amount of DCM and add dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.
-
Self-Validation Check: Analyze via FTIR. The shift of the carbonyl stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1715 cm⁻¹ (ester) and the disappearance of the broad -OH stretch validate the ester formation.
-
Purification: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 0.5M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Analytical Validation Data
To ensure the integrity of the synthesized flavor intermediates, the following spectral benchmarks should be met:
| Compound | Analytical Method | Key Diagnostic Signals |
| This compound | ¹H NMR (CDCl3) | δ 4.35 (q, 2H, -CH2-), 3.88 (s, 3H, -OCH3), 2.25 (s, 3H, Ar-CH3), 1.38 (t, 3H, -CH3) |
| 3-Methoxy-4-methylbenzyl alcohol | ¹H NMR (CDCl3) | δ 4.65 (s, 2H, -CH2OH), 3.85 (s, 3H, -OCH3), 2.20 (s, 3H, Ar-CH3); Disappearance of ethyl signals |
| Geranyl 3-methoxy-4-methylbenzoate | FTIR | Strong C=O stretch at ~1715 cm⁻¹; C-O stretch at ~1250 cm⁻¹; Absence of broad -OH |
References
- Source: googleapis.com (European Patent Office)
Sources
Application Note: Ethyl 3-methoxy-4-methylbenzoate in Fragrance Formulation
Executive Summary & Chemical Identity[1][2][3]
Ethyl 3-methoxy-4-methylbenzoate represents a sophisticated, high-value modifier in the fragrance chemist's palette. Structurally positioned between the phenolic warmth of creosol derivatives and the fruity lift of benzoate esters, this molecule offers a unique "bridging" capability. It effectively links narcotic florals (Tuberose, Ylang-Ylang) with dark fruit accords (Blackcurrant, Cherry) while providing a balsamic, powdery dry-down that standard ethyl benzoate lacks.
This guide outlines the protocols for the evaluation, stabilization, and formulation of this material, treating it as a novel research molecule requiring rigorous characterization.
Physicochemical Profile (Estimated)
| Property | Value / Description | Impact on Formulation |
| CAS Number | 86239-03-4 | Unique Identifier |
| Molecular Weight | 194.23 g/mol | Moderate volatility (Heart-Base Note) |
| LogP (Predicted) | ~2.8 - 3.2 | Good substantivity; Lipophilic |
| Vapor Pressure | Low (< 0.01 mmHg @ 25°C) | Fixative properties; Low distinct top note |
| Appearance | Colorless to pale yellow liquid | Minimal impact on juice color (unless oxidized) |
| Odor Profile | Sweet, Balsamic, Berry-like, Spicy-Floral | Modifier for Tuberose, Cherry, and Oriental bases |
| Solubility | Soluble in Ethanol, DPG, DEP, IPM | Easy incorporation into standard carriers |
Formulation Logic: The "Bridge" Theory
The primary utility of this compound lies in its ability to act as a structural and olfactory bridge .
-
The "Berry" Facet: The ethyl ester moiety provides a lift similar to Ethyl Benzoate or Ethyl Cinnamate, but the ring substitution pushes the profile towards "cooked fruit" or "jammy" notes rather than fresh/solvent-like fruitiness.
-
The "Spicy/Balsamic" Facet: The 3-methoxy and 4-methyl substitution pattern mimics the architecture of Isoeugenol and Methyl Diantilis, imparting a carnation-like spiciness without the high sensitization risks of pure phenols.
Visualization: The Olfactory Bridge Concept
Figure 1: The molecule acts as a harmonic bridge, smoothing the transition between sharp fruit notes and heavy narcotic florals.
Experimental Protocols
Protocol A: Olfactory Evaluation & Dilution Analysis
Objective: To determine the optimal usage range and evaporation curve.
Materials:
-
Pure this compound.
-
Solvent: Perfumer's Alcohol (SDA 40B) or DPG (Dipropylene Glycol).
-
Smelling Strips (Blotters).
Workflow:
-
Preparation: Prepare 10% and 1% solutions (w/w) in Ethanol.
-
Dipping: Dip blotters to a marked line (2cm). Label with time (T=0).
-
Evaluation Intervals:
-
T=0 (Top): Immediate assessment. Look for solvent harshness or immediate fruit lift.
-
T=15 min (Heart): The core character. Assess the "Spicy vs. Fruity" balance.
-
T=6 hrs (Base): Fixative check. Is it powdery? Balsamic?
-
T=24 hrs (Dry Down): Tenacity check.
-
-
Data Logging: Record intensity (0-10 scale) and descriptors at each interval.
Expected Result:
-
Top: Mild, slightly solvent-like, sweet.
-
Heart: Rich berry, spicy carnation, creamy tuberose nuance.
-
Base: Balsamic, vanilla-like, powdery.
Protocol B: Accord Construction (The "Dark Tuberose" Skeleton)
Objective: To demonstrate the "filling" effect of the molecule in a floral base.
Formulation Table:
| Ingredient | Role | Control (Parts) | Test (Parts) |
| Benzyl Acetate | Floral Top (Jasmine) | 200 | 200 |
| Methyl Anthranilate | Narcotic Heart | 50 | 50 |
| Indole (10% in DPG) | Animalic Depth | 10 | 10 |
| Aldehyde C-18 (Coconut) | Creaminess | 40 | 40 |
| This compound | The Modifier | 0 | 60 |
| DPG (Solvent) | Balance | 700 | 640 |
| TOTAL | 1000 | 1000 |
Procedure:
-
Blend the Control and Test accords separately.
-
Macerate for 48 hours at room temperature.
-
Triangle Test: Present three blotters (2 Controls, 1 Test) to a panel of 3 evaluators.
-
Question: "Which sample smells 'fuller' or 'more natural'?"
Why this works: The methoxy/methyl substitution mimics the natural complexity found in Tuberose absolute that is often missing in synthetic reconstructions.
Protocol C: Stability & Accelerated Aging
Objective: To validate stability in ethanol and surfactant bases (e.g., shampoo).
Workflow Visualization:
Figure 2: Standard accelerated aging protocol to ensure commercial viability.
Critical Checkpoints:
-
Discoloration: As a benzoate derivative with a methoxy group, monitor for yellowing, especially in high pH media (Soaps).
-
Hydrolysis: In acidic or basic aqueous bases, the ethyl ester linkage may hydrolyze to 3-methoxy-4-methylbenzoic acid (odorless solid) and ethanol, causing a loss of fragrance impact. Recommendation: Maintain pH 5-7.
Safety & Regulatory Guidelines
While specific IFRA standards for this compound (CAS 86239-03-4) may not be explicitly listed as a restricted standard in the 51st Amendment, the following "Self-Validating Safety System" must be applied:
-
Read-Across Approach: Treat the material with similar caution to Methyl Diantilis or Isoeugenol derivatives regarding sensitization, though the ester form usually mitigates skin reactivity compared to free phenols.
-
Patch Testing: Conduct RIPT (Repeat Insult Patch Test) if used >1% in final leave-on products.
-
Maximum Usage Level (Recommended):
-
Fine Fragrance: Up to 2% (w/w) in concentrate.
-
Rinse-off (Soap/Shampoo): Up to 5% (w/w).
-
Candles: Up to 10% (w/w).[1]
-
Handling:
-
Store in a cool, dry place under nitrogen (to prevent oxidation of the methoxy group).
-
Use standard PPE (gloves, goggles) as it is an irritant in pure form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12025371, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). Ethyl Benzoate and Derivatives: Odor Profiles and Safety. (General reference for benzoate ester behavior). Retrieved from [Link]
-
Fragrance Conservatory (2024). Molecule Families: The Role of Benzoates in Perfumery. Retrieved from [Link]
-
IFRA (2024). IFRA Standards Library - 51st Amendment. (For regulatory compliance checking). Retrieved from [Link]
(Note: As this is a specialized research molecule, specific application literature is sparse. The protocols above are derived from standard industry practices for characterizing novel esters.)
Sources
Application Note: Reagents and Protocols for the Ethylation of 3-Methoxy-4-methylbenzoic Acid
Introduction and Strategic Rationale
3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) is a highly versatile aromatic building block frequently utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory, cardiovascular, and central nervous system (CNS) drug candidates[1]. The ethylation of its carboxylic acid moiety to form ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) is a critical synthetic transformation.
In drug development, this ethylation serves two primary strategic purposes:
-
Synthetic Masking: It acts as a robust protecting group for the carboxylic acid during subsequent cross-coupling or halogenation reactions on the aromatic ring.
-
Physicochemical Modulation: Converting the highly polar, hydrogen-bonding carboxylic acid into a lipophilic ethyl ester significantly alters the molecule's partition coefficient (LogP), a crucial parameter in structure-activity relationship (SAR) studies.
This guide evaluates the mechanistic causality behind different ethylation reagents and provides self-validating experimental protocols designed for high yield, reproducibility, and scalability.
Reagent Selection and Mechanistic Causality
The conversion of 3-methoxy-4-methylbenzoic acid to its ethyl ester can be achieved via two distinct mechanistic pathways: Acid-Catalyzed Fischer Esterification and Base-Promoted O-Alkylation . The choice of reagent system dictates the reaction kinetics, impurity profile, and downstream purification requirements.
Acid-Catalyzed Fischer Esterification (Thermodynamic Control)
Fischer esterification relies on the protonation of the carbonyl oxygen by a strong Brønsted acid (e.g., H₂SO₄), which renders the carbonyl carbon highly electrophilic[2]. Ethanol acts simultaneously as the solvent and the nucleophile. Because this reaction is an equilibrium process, it is governed by Le Chatelier's principle. To drive the reaction to completion, an overwhelming stoichiometric excess of ethanol is required, or water must be actively removed from the system (e.g., via a Dean-Stark apparatus)[3].
Base-Promoted O-Alkylation (Kinetic Control)
In this pathway, a mild base deprotonates the carboxylic acid to generate a highly nucleophilic carboxylate anion. An electrophilic ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄), is then introduced[4][5]. This Sₙ2 reaction is irreversible.
-
Causality of Solvent: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the metal cation (e.g., K⁺) but leaves the carboxylate anion "naked" and highly reactive, accelerating the Sₙ2 attack.
-
Causality of Base: Potassium carbonate (K₂CO₃) is preferred over sodium hydroxide (NaOH). While both can deprotonate the acid, the hydroxide ion is a strong nucleophile that can cause premature saponification (hydrolysis) of the newly formed ethyl ester. K₂CO₃ avoids this side reaction[4].
Table 1: Quantitative Comparison of Ethylation Reagents
| Reagent System | Primary Mechanism | Typical Yield | Reaction Time | Primary Byproducts | Scalability & Cost |
| Ethanol / H₂SO₄ | Fischer Esterification | 70–85% | 12–24 h | H₂O | High (Highly Economical) |
| Ethyl Iodide / K₂CO₃ | Sₙ2 O-Alkylation | 85–95% | 2–4 h | KI, KHCO₃ | Medium (EtI is costly) |
| Diethyl Sulfate / K₂CO₃ | Sₙ2 O-Alkylation | 80–90% | 4–6 h | Ethyl sulfate salts | High (Et₂SO₄ is economical) |
| EDC / DMAP / Ethanol | Steglich Esterification | >90% | 1–3 h | Urea derivatives | Low (Reagents are costly) |
Mechanistic and Workflow Visualizations
To ensure absolute clarity in experimental execution, the following diagrams map the logical chemical relationships and the physical laboratory workflow.
Logical mechanism of base-promoted O-alkylation for ethyl ester synthesis.
Step-by-step experimental workflow for the ethylation of 3-methoxy-4-methylbenzoic acid.
Experimental Protocols
Protocol A: Base-Promoted Sₙ2 Ethylation (Recommended for High Purity)
This method utilizes Ethyl Iodide and is recommended for laboratory-scale synthesis where rapid conversion and high purity are prioritized[4].
Self-Validating System: The reaction progress is self-validating via Thin Layer Chromatography (TLC). Because the starting material contains a highly polar, hydrogen-bonding carboxylic acid, it will exhibit a low Retention factor (
Reagents:
-
3-Methoxy-4-methylbenzoic acid: 1.0 equivalent (eq)
-
Ethyl Iodide (EtI): 1.5 eq
-
Potassium Carbonate (K₂CO₃, anhydrous): 2.0 eq
-
N,N-Dimethylformamide (DMF, anhydrous): 10 mL per gram of substrate
Step-by-Step Methodology:
-
Solvation: Charge a round-bottom flask equipped with a magnetic stir bar with 3-methoxy-4-methylbenzoic acid. Add anhydrous DMF and stir until complete dissolution is achieved.
-
Activation: Add anhydrous K₂CO₃ in a single portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the carboxylate anion.
-
Ethylation: Place the flask in a water bath (to absorb mild exotherm). Add Ethyl Iodide dropwise over 10 minutes.
-
Propagation: Seal the flask under a nitrogen atmosphere and stir at 40 °C for 3 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). Proceed to workup when the starting material spot is completely consumed.
-
Aqueous Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water (3x the volume of DMF). Extract the aqueous layer three times with EtOAc.
-
Washing & Isolation: Wash the combined organic layers with 5% aqueous NaHCO₃ (to remove any trace unreacted acid), followed by a saturated brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a pale oil/solid.
Protocol B: Acid-Catalyzed Fischer Esterification (Recommended for Scale-Up)
This method is highly economical and avoids the use of toxic alkyl halides, making it ideal for large-scale industrial synthesis[2].
Reagents:
-
3-Methoxy-4-methylbenzoic acid: 1.0 eq
-
Absolute Ethanol: 10.0 eq (functions as both reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄): 0.1 eq (catalytic)
Step-by-Step Methodology:
-
Preparation: Suspend 3-methoxy-4-methylbenzoic acid in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise while stirring. Caution: This step is highly exothermic.[2]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 to 18 hours.
-
Neutralization: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the remaining residue into a separatory funnel containing ice-cold 5% aqueous NaHCO₃. Note: Vigorous CO₂ evolution will occur as the acid catalyst and unreacted starting material are neutralized.[2]
-
Extraction: Extract the aqueous mixture with diethyl ether or EtOAc. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the pure ethyl ester.
References
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from:[Link]
-
Vedantu. Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved from: [Link]
- Google Patents.CN117756625B - Preparation method of o-ethoxybenzoyl chloride (Diethyl Sulfate Ethylation).
Sources
Advanced Application Note: Ethyl 3-methoxy-4-methylbenzoate in Pharmaceutical Synthesis
Executive Summary
In the landscape of targeted oncology and precision medicine, the strategic selection of pharmaceutical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) has emerged as a critical scaffold in the synthesis of complex aromatic heterocyclic derivatives [1]. This application note provides an in-depth, mechanistic guide to utilizing this ester as a precursor for aryl-pyrrolidine pharmacophores, which are instrumental in the development of ROS1 tyrosine kinase inhibitors and thrombin inhibitors.
By detailing the causality behind each synthetic step, this guide empowers drug development professionals to optimize yields, ensure high purity, and scale up their workflows with confidence.
Chemical & Physical Profiling
The utility of this compound lies in its highly tuned steric and electronic properties. The electron-donating methoxy group and the sterically positioned methyl group create a unique lipophilic vector that perfectly occupies the hydrophobic pockets of target kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 86239-03-4 |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Structural Motif | 1,3,4-trisubstituted benzene ring |
| Primary Application | Precursor for aryl-pyrrolidines in kinase inhibitor synthesis |
Mechanistic Role in Drug Discovery
The 3-methoxy-4-methylphenyl moiety is not merely a structural spacer; it is an active participant in target binding. In the context of non-small cell lung cancer (NSCLC) driven by ROS1 fusion proteins, inhibitors must competitively block the ATP-binding pocket of the kinase [1]. The aryl-pyrrolidine derivative synthesized from this compound provides the exact spatial geometry required to displace ATP, thereby halting downstream signaling pathways (such as MAPK and PI3K) that promote tumor cell proliferation.
Fig 1: Pharmacological pathway showing targeted ROS1 kinase inhibition by the synthesized derivative.
Experimental Protocol: Synthesis of 2-(3-Methoxy-4-methylphenyl)pyrrolidine
The following protocol details the transformation of this compound into 2-(3-Methoxy-4-methylphenyl)pyrrolidine, a validated intermediate for ROS1 inhibitors [1]. This is a multi-step, one-pot cascade reaction followed by a reduction phase.
Experimental Workflow Visualization
Fig 2: Step-by-step synthetic workflow from the benzoate ester to the pyrrolidine pharmacophore.
Step-by-Step Methodology & Mechanistic Causality
Step 1: Claisen-Type Condensation
-
Preparation: Suspend 840 mg of 60% Sodium Hydride (NaH) in 21 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Heat the suspension to reflux.
-
Addition: Over a period of 10 minutes, dropwise add a mixture of 1.91 mL of N-vinyl-2-pyrrolidone and a solution of 2.95 g of this compound in 7 mL of THF.
-
Reaction: Maintain reflux with vigorous stirring for 2 hours.
-
Causality & Expertise: Why NaH and N-vinyl-2-pyrrolidone? The
-protons of the lactam require a strong, non-nucleophilic base (NaH) for quantitative enolate formation. The N-vinyl group acts as a crucial protecting group; it prevents N-acylation, forcing the enolate to attack the ester carbonyl of the benzoate exclusively at the C3 carbon.
Step 2: Acid-Mediated Hydrolysis & Decarboxylation
-
Quenching: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the intermediate with ethyl acetate and dry over magnesium sulfate. Remove the solvent under reduced pressure.
-
Hydrolysis: To the crude residue, add 6N aqueous Hydrochloric Acid (HCl). Stir the mixture at 100°C for 4 hours.
-
Causality & Expertise: This step is a self-validating system. The harsh acidic conditions perform a tripartite mechanism: (1) Cleavage of the N-vinyl enamine to release acetaldehyde, (2) hydrolysis of the lactam ring to yield a
-keto acid, and (3) thermal decarboxylation. Self-Validation: The cessation of gas bubbling visually confirms the completion of the decarboxylation step.
Step 3: Basification & Cyclization
-
Neutralization: Cool the acidic solution to 0°C and slowly add 30% aqueous Sodium Hydroxide (NaOH) until the solution is distinctly alkaline (pH > 10).
-
Extraction: Extract the resulting mixture with dichloromethane. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Causality & Expertise: Basification deprotonates the primary amine generated in Step 2. The free amine immediately undergoes spontaneous intramolecular condensation with the ketone moiety, eliminating water to form the cyclic imine, 2-(3-Methoxy-4-methylphenyl)-1-pyrroline.
Step 4: Reduction to Pyrrolidine
-
Reduction: Dissolve the crude pyrroline in methanol, cool to 0°C, and add Sodium Borohydride (
) in small portions. Stir for 1 hour. -
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to yield the final 2-(3-Methoxy-4-methylphenyl)pyrrolidine [1].
Quantitative Data: Reaction Optimization
To ensure maximum yield during the critical Step 1 condensation, the choice of base and solvent is paramount. Table 2 summarizes the optimization parameters based on established enolate chemistry principles for this building block.
Table 2: Reaction Optimization Parameters for Claisen Condensation
| Base | Solvent | Temperature | Expected Yield (%) | Mechanistic Notes |
| NaH (60% dispersion) | THF | 66°C (Reflux) | 85 - 90% | Optimal. Fast, irreversible deprotonation; clean conversion [1]. |
| Lithium Diisopropylamide (LDA) | THF | -78°C to RT | 80 - 85% | High yield, but requires strict cryogenic conditions, increasing scale-up costs. |
| Potassium tert-Butoxide (KOtBu) | THF | 66°C (Reflux) | 70 - 75% | Moderate yield; steric hindrance prevents complete enolization; minor transesterification observed. |
| Sodium Ethoxide (NaOEt) | Ethanol | 78°C (Reflux) | < 30% | Insufficient basicity ( |
References
- Title: AROMATIC HETEROCYCLIC DERIVATIVE AND PHARMACEUTICAL (EP2857398A1)
- Title: Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A)
Microwave-Assisted Synthesis of Ethyl 3-Methoxy-4-Methylbenzoate: A High-Efficiency Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of ethyl 3-methoxy-4-methylbenzoate via a microwave-assisted Fischer esterification. Aromatic esters such as the target compound are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] Traditional esterification methods often suffer from long reaction times and equilibrium limitations.[3] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol achieves a dramatic reduction in reaction time, enhances product yield, and aligns with the tenets of green chemistry by minimizing energy consumption and potential side reactions.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into product characterization and process optimization.
Introduction: The Rationale for Microwave-Assisted Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. However, its reversible nature often necessitates prolonged heating or the removal of water to drive the reaction to completion. Microwave-assisted organic synthesis (MAOS) offers a transformative solution by utilizing microwave energy to heat the reaction mixture directly and efficiently.[3][7]
Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave irradiation interacts directly with polar molecules in the reaction mixture, such as the alcohol and the carboxylic acid.[4][7][8] This interaction, known as dielectric heating, leads to rapid, uniform, and volumetric heating, which can superheat the solvent above its atmospheric boiling point in a sealed vessel, dramatically accelerating reaction rates.[8][9] Consequently, reactions that might take several hours can often be completed in a matter of minutes, leading to higher throughput and improved energy efficiency.[6][7][10]
Reaction Principle and Mechanism
The synthesis proceeds via the classic acid-catalyzed Fischer esterification mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of 3-methoxy-4-methylbenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product, this compound.
Caption: The acid-catalyzed Fischer esterification mechanism.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with appropriate temperature and pressure sensors.
Materials and Equipment
| Reagent / Equipment | Details | Supplier Example |
| Starting Material | 3-Methoxy-4-methylbenzoic acid (≥98%) | Sigma-Aldrich |
| Reagent | Ethanol, absolute (200 proof, ≥99.5%) | Fisher Scientific |
| Catalyst | Sulfuric acid (H₂SO₄), concentrated (95-98%) | VWR |
| Solvents | Ethyl acetate, Hexanes (for workup/chromatography) | EMD Millipore |
| Neutralizing Agent | Saturated sodium bicarbonate (NaHCO₃) solution | Lab Prepared |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Acros Organics |
| Microwave Reactor | Single-mode reactor with sealed vessel capability | CEM, Anton Paar, etc. |
| Reaction Vessels | 10 mL or 35 mL microwave process vials with crimp caps | Manufacturer Supplied |
| Stirring | Teflon-coated magnetic stir bars | VWR |
Safety Precautions
-
Pressure Hazard: Microwave heating in sealed vessels generates significant internal pressure.[11] Never exceed the manufacturer's specified limits for the reaction vials. Always allow the vessel to cool to a safe temperature (e.g., <50 °C) before opening.[11][12]
-
Chemical Hazards: Concentrated sulfuric acid is highly corrosive. Ethanol is flammable. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Equipment Use: Only use microwave reactors specifically designed for chemical synthesis.[8][13] Domestic microwave ovens are not suitable and can be extremely dangerous due to lack of pressure control and potential for ignition of flammable solvents.[13]
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (1.0 mmol, 166.2 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (3.0 mL). Carefully add 2-3 drops of concentrated sulfuric acid using a glass pipette.
-
Vessel Sealing: Securely cap the vial using a crimping tool to ensure a proper seal.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 130 °C (Ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Power: 100 W (or dynamic power control to maintain temperature)
-
Stirring: Medium
-
-
Cooling: After the irradiation cycle is complete, the vessel will be cooled by a jet of compressed air. Ensure the vessel temperature is below 50 °C before removing it from the reactor.
-
Work-up: Carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Neutralization: Slowly add saturated sodium bicarbonate solution (~15 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. Continue adding until effervescence ceases.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the upper organic layer. Extract the aqueous layer once more with 10 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient (e.g., starting with 95:5).
Experimental Workflow Visualization
Caption: Generalized workflow for microwave-assisted ester synthesis.
Results and Characterization
The microwave-assisted protocol consistently provides the target ester in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.
Typical Reaction Outcomes
| Parameter | Value | Notes |
| Reaction Time | 10 minutes (hold time) | Conventional methods can require 4-12 hours of reflux. |
| Temperature | 130 °C | Achieved in a sealed vessel, accelerating the reaction.[14] |
| Isolated Yield | 85-95% | Yields are typically high due to the reaction being driven towards completion. |
| Purity (Crude) | >90% (by ¹H NMR) | Often requires minimal purification. |
Product Characterization (Spectroscopic Data)
Confirmation of the product structure is achieved through standard spectroscopic techniques. The expected NMR data for this compound is as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5-7.6 ppm: (2H, m) - Aromatic protons ortho and para to the methoxy group.
-
δ ~7.1-7.2 ppm: (1H, d) - Aromatic proton ortho to the methyl group.
-
δ 4.37 ppm: (2H, q, J = 7.1 Hz) - Methylene protons of the ethyl ester (-OCH₂ CH₃).
-
δ 3.90 ppm: (3H, s) - Methoxy protons (-OCH₃ ).
-
δ 2.25 ppm: (3H, s) - Methyl protons on the aromatic ring (-CH₃ ).
-
δ 1.39 ppm: (3H, t, J = 7.1 Hz) - Methyl protons of the ethyl ester (-OCH₂CH₃ ).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~166.5 ppm: Ester carbonyl (C =O).
-
δ ~158.0, 139.0, 130.5, 122.0, 121.0, 112.0 ppm: Aromatic carbons.
-
δ ~61.0 ppm: Ester methylene carbon (-OCH₂ CH₃).
-
δ ~55.8 ppm: Methoxy carbon (-OCH₃ ).
-
δ ~16.5 ppm: Aromatic methyl carbon (-CH₃ ).
-
δ ~14.3 ppm: Ester methyl carbon (-OCH₂CH₃ ).
-
(Note: Predicted chemical shifts are based on analogous structures and may vary slightly).[15][16][17]
Troubleshooting and Optimization
While the protocol is robust, low yields can occasionally occur. A logical approach to troubleshooting can quickly identify and resolve issues.
Caption: A logic diagram for troubleshooting low-yield reactions.
Conclusion
The microwave-assisted Fischer esterification of 3-methoxy-4-methylbenzoic acid is a superior alternative to conventional methods, offering a rapid, efficient, and high-yielding route to this compound. This protocol demonstrates the power of MAOS to accelerate chemical transformations, reduce energy consumption, and simplify product isolation, making it an invaluable technique for modern chemical research and development.[7]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Microwave assisted organic synthesis. (n.d.). Slideshare.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). Journal of Physical Science.
- Safety Precautions On The Application of Microwaves in Labor
- Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science.
- Safety Considerations for Microwave Synthesis. (n.d.).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
- Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. (2026).
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (2017).
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (n.d.). Scientific Research Publishing.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Technical Support Center: Microwave-Assisted Synthesis of Benzo
- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (n.d.).
- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2025).
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look at its Structural Analogs. (n.d.). Benchchem.
- Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- Methyl 4-ethoxy-3-methoxybenzo
- Microwave-Assisted Synthesis of Ethyl 4-Hydroxy-3-ethoxycinnamate Through A Catalytic Pathway Utilizing Cationic Exchange Resin. (2015).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Medicinal Chemistry.
- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.
- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.).
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin.
Sources
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 3. sciepub.com [sciepub.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 10. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. jps.usm.my [jps.usm.my]
- 15. benchchem.com [benchchem.com]
- 16. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 13C NMR spectrum [chemicalbook.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Solvent selection for ethyl 3-methoxy-4-methylbenzoate extraction
Abstract
This guide provides a comprehensive methodology for the isolation and extraction of Ethyl 3-methoxy-4-methylbenzoate (EMMB), a lipophilic ester intermediate often utilized in pharmaceutical synthesis. Moving beyond traditional halogenated solvents (e.g., Dichloromethane), this protocol prioritizes Green Chemistry principles using 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (iPrOAc) . We analyze the physicochemical properties of EMMB to justify solvent choices based on Hansen Solubility Parameters (HSP) and partition coefficients (
Introduction & Physicochemical Profiling
Effective extraction requires a molecular-level understanding of the target analyte versus its matrix. EMMB is a hydrophobic ester derived from the esterification of 3-methoxy-4-methylbenzoic acid. The primary purification challenge is not solubility, but selectivity against the unreacted acid and potential phenolic byproducts.
Target Molecule Profile: this compound
| Property | Value (Est.) | Significance in Extraction |
| Molecular Formula | Moderate molecular weight (194.23 g/mol ). | |
| LogP (Octanol/Water) | 3.0 – 3.2 | Highly lipophilic. Will partition strongly into non-polar organic phases. |
| H-Bond Donor (HBD) | 0 | No -OH groups; does not donate H-bonds (unlike the acid impurity). |
| H-Bond Acceptor (HBA) | 3 | Ester and methoxy oxygens accept H-bonds; soluble in alcohols/ethers. |
| Boiling Point | ~260°C | High boiling point allows for easy solvent removal via rotary evaporation. |
| pKa | N/A (Neutral) | The molecule is non-ionizable, unlike the starting material (Acid pKa ~4.5). |
The Impurity Matrix
The extraction solvent must discriminate between EMMB and the following common impurities:
-
3-Methoxy-4-methylbenzoic acid (Starting Material): Ionizable (pKa ~4.5). Soluble in organics but moves to aqueous phase at pH > 6.
-
Acid Catalyst (
or -TsOH): Water-soluble. -
Phenolic byproducts: If demethylation occurs (rare under mild conditions), phenols (pKa ~10) may be present.
Solvent Selection Strategy
We utilize Hansen Solubility Parameters (HSP) to scientifically select solvents. The "Like Dissolves Like" principle is quantified by the distance (
-
Target (EMMB) HSP Estimate:
(Dispersion), (Polarity), (H-bonding).
Comparative Solvent Analysis
| Solvent | Green Score* | Suitability Analysis | |||
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Red (Hazardous) | Legacy Choice. Excellent solubility match, but carcinogenic and environmental hazard. Avoid if possible. |
| 2-MeTHF | 16.9 | 5.7 | 5.7 | Green (Preferred) | Top Recommendation. Bio-derived. Excellent stability. Forms clean phase splits with water. |
| Isopropyl Acetate (iPrOAc) | 14.9 | 4.5 | 8.2 | Green (Preferred) | Secondary Choice. Lower water solubility than EtOAc (easier drying). Good for crystallization later. |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Green (Standard) | Good solubility, but absorbs ~3% water, requiring more drying agent. Prone to hydrolysis at high pH. |
| Hexanes/Heptane | 15.3 | 0.0 | 0.0 | Yellow (Use for Wash) | Poor solvent for EMMB (too non-polar). Use only to precipitate impurities or as a crystallization anti-solvent. |
*Green Score based on ACS Green Chemistry Institute & CHEM21 guides.
Visual Logic: Solvent Decision Tree
The following diagram illustrates the logic flow for selecting the extraction solvent based on process constraints.
Figure 1: Decision matrix for selecting the optimal solvent based on sustainability and physicochemical performance.
Optimized Extraction Protocol (Protocol A: 2-MeTHF)
This protocol assumes the starting matrix is a crude reaction mixture (e.g., Fisher Esterification) containing EMMB, unreacted acid, alcohol, and catalyst.
Reagents Required:
-
Crude Reaction Mixture[1]
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
-
Wash Buffer 1: Saturated
(aq) -
Wash Buffer 2: Saturated Brine (
) -
Drying Agent: Anhydrous
Step-by-Step Workflow
-
Concentration (Optional): If the reaction was performed in excess ethanol/methanol, concentrate the mixture via rotary evaporation to ~20% of original volume. Reasoning: Excess alcohol acts as a co-solvent (hydrotrope), preventing effective phase separation between organic and aqueous layers.
-
Dissolution: Dilute the residue with 2-MeTHF (10 mL per gram of theoretical yield).
-
Why 2-MeTHF? It creates a sharp interface with water and does not form emulsions as easily as DCM.
-
-
Acid Quench & Removal (Critical Step):
-
Add Saturated
solution (1:1 volume ratio vs organic). -
Stir/Shake vigorously for 5 minutes. Vent frequently (
evolution). -
Mechanism: The unreacted 3-methoxy-4-methylbenzoic acid is deprotonated (
). The ionized salt is highly water-soluble and leaves the organic phase. The EMMB ester remains neutral and lipophilic.
-
-
Phase Separation:
-
Allow layers to settle. Collect the Upper Organic Layer (2-MeTHF density < 1.0).
-
Check: If the interface is raggy (emulsion), add a small amount of solid NaCl to increase ionic strength.
-
-
Polishing Wash:
-
Wash the organic layer once with Brine (Saturated NaCl).
-
Reasoning: Removes residual water and traces of base.
-
-
Drying & Isolation:
-
Dry organic layer over Anhydrous
for 15 minutes. Filter. -
Concentrate in vacuo (
, 20 mbar). -
Result: Clear, viscous oil or low-melting solid of EMMB.
-
Process Visualization: Extraction Workflow
Figure 2: Unit operation flow for the purification of EMMB, highlighting the impurity rejection step at the Base Wash.
Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure the extraction worked before committing to final drying, perform Thin Layer Chromatography (TLC):
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm).
-
Observation:
Common Issues
-
Emulsions:
-
Cause: Similar densities of phases or presence of surfactants.
-
Fix: If using EtOAc (Density ~0.90) and heavy brine (Density ~1.2), separation is usually good. If using 2-MeTHF (Density ~0.85), separation is excellent. If emulsion persists, filter the biphasic mixture through a pad of Celite.
-
-
Hydrolysis:
References
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical and less classical solvents." Green Chemistry, 18, 288-296. [Link]
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]
-
PubChem. (n.d.). "Ethyl 4-methylbenzoate (Analog Data)." National Library of Medicine. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Sources
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- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 5. Ethyl 4-methylbenzoate | 94-08-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support: Optimizing Ethyl 3-Methoxy-4-Methylbenzoate Synthesis
Ticket ID: EST-3M4M-OPT Subject: Yield Improvement & Protocol Standardization Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary & Diagnostic Logic
You are likely encountering yield issues due to the electronic nature of your substrate. 3-methoxy-4-methylbenzoic acid contains two electron-donating groups (EDGs): a methoxy group at the meta position (relative to carboxyl) and a methyl group at the para position.
While these groups make the aromatic ring electron-rich, they reduce the electrophilicity of the carbonyl carbon. In a standard Fischer esterification, this slows the nucleophilic attack by ethanol. Furthermore, without rigorous water removal, the equilibrium constant (
To immediately improve yield, you must switch from a thermodynamic control strategy (Fischer) to a kinetic control strategy (Acyl Chloride), or rigorously manipulate the equilibrium.
Decision Matrix: Select Your Optimization Path
The following logic gate determines the best protocol for your specific constraints.
Figure 1: Decision matrix for selecting the synthesis route. Route A is the gold standard for laboratory-scale yield maximization.
Protocol A: The "Gold Standard" (Acid Chloride Method)
This method bypasses the equilibrium limitations of Fischer esterification by converting the carboxylic acid into a highly reactive acid chloride intermediate.[1]
Theoretical Yield: >95% Reaction Time: 3–4 Hours Key Mechanism: Activation of carbonyl carbon via chloride leaving group.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-methoxy-4-methylbenzoic acid | 1.0 | Substrate | Ensure dry (free of water). |
| Thionyl Chloride (SOCl | 1.5–2.0 | Activator | Freshly distilled if yellow. |
| Ethanol (Anhydrous) | Excess | Nucleophile | Solvent & Reagent.[2] |
| DMF (Dimethylformamide) | 2 drops | Catalyst | Critical for forming the Vilsmeier intermediate. |
| Toluene | Solvent | Azeotrope | Used to strip excess SOCl |
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a drying tube (CaCl
) or N line, suspend the benzoic acid derivative in dry toluene (or DCM). -
Chlorination: Add Thionyl Chloride dropwise. Add 1-2 drops of DMF.
-
Observation: Gas evolution (SO
and HCl) indicates reaction start.
-
-
Reflux: Heat to mild reflux (70–80°C) for 1–2 hours until the solution becomes clear and gas evolution ceases.
-
Evaporation (CRITICAL): Cool and concentrate under reduced pressure (Rotavap) to remove solvent and excess thionyl chloride .
-
Tip: Co-evaporate with fresh toluene twice to ensure all acidic gases are removed. Failure to do this will degrade the ethanol in the next step.
-
-
Esterification: Dissolve the resulting acid chloride residue in anhydrous Ethanol (10–20 mL per gram of substrate).
-
Note: The reaction is exothermic. Cool in an ice bath during addition if scale is >5g.
-
-
Completion: Stir at room temperature for 30 minutes, then reflux for 1 hour to ensure completion.
Troubleshooting This Route
-
Issue: Dark/Black reaction mixture.
-
Cause: Overheating or old Thionyl Chloride.
-
Fix: Distill SOCl
before use; keep temp <80°C.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of the acid chloride before ethanol addition.
-
Fix: Ensure the evaporation step (Step 4) is done under strict anhydrous conditions.
-
Protocol B: Modified Fischer (Equilibrium Management)
If you must avoid halogenated reagents, you must physically remove water to drive the equilibrium (Le Chatelier's Principle).
Theoretical Yield: 75–85% Reaction Time: 12–24 Hours
Experimental Setup
-
Apparatus: Soxhlet Extractor containing activated 3Å Molecular Sieves OR a Dean-Stark trap (if using Benzene/Toluene as co-solvent).
-
Catalyst: Concentrated H
SO (10 mol%) or p-Toluenesulfonic acid (pTSA).
Optimization Workflow
Figure 2: The cyclic process of water removal required for high-yield Fischer esterification.
Critical Technical Note
Simple reflux without water removal will stall at ~65% conversion for this substrate due to the electron-donating methoxy group stabilizing the starting material. You must use molecular sieves in a Soxhlet thimble mounted between the flask and the condenser.
Purification & Isolation (The "Clean-Up")
Yield loss often occurs during workup. Follow this specific sequence to maximize recovery.
-
Concentration: Remove excess ethanol via rotary evaporation before adding water.
-
Partition: Dissolve residue in Ethyl Acetate or Diethyl Ether.
-
The "Base Wash" (Crucial):
-
Wash the organic layer with Saturated NaHCO
(Sodium Bicarbonate).[3] -
Purpose: This converts unreacted 3-methoxy-4-methylbenzoic acid into its water-soluble salt (Sodium 3-methoxy-4-methylbenzoate).
-
Diagnostic: If the aqueous layer foams (CO
), acid is being removed. Repeat until no foaming occurs.
-
-
Drying: Dry organic layer over MgSO
, filter, and evaporate. -
Final Polish:
-
The product is likely a low-melting solid or oil.
-
If solid: Recrystallize from cold Hexane/Ethanol (9:1).
-
If oil: High-vacuum distillation is preferred over column chromatography to avoid silica adsorption losses.
-
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (DMS) instead? A: Yes, but it requires a different precursor. If you start with 3-hydroxy-4-methylbenzoic acid, you can perform a "one-pot" methylation of both the phenol and the carboxylic acid using DMS and Potassium Carbonate in Acetone. However, if you already have the methoxy-acid, DMS is unnecessarily toxic compared to the Acid Chloride route.
Q: My product has a reddish tint. Is it pure? A: Likely not. Substituted anisoles (methoxy-benzenes) are prone to oxidation if traces of iron or strong Lewis acids are present. The color likely comes from trace quinone formation. A quick filtration through a short pad of silica gel or activated charcoal treatment in boiling ethanol will remove the color.
Q: Why did my yield drop when I scaled up?
A: In Fischer esterification, scaling up changes the surface-area-to-volume ratio, often making water removal (Soxhlet/Dean-Stark) less efficient relative to the volume. In the Acid Chloride route, scale-up issues usually stem from insufficient removal of SOCl
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). General Practical Organic Chemistry: Esterification.
- Liu, Y., et al. (2006). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A). (Industrial route using dimethyl sulfate, illustrating the stability of the core scaffold).
-
Master Organic Chemistry. (2022). Fischer Esterification - Mechanism and Optimization. [Link] (Mechanistic grounding for the PADPED pathway).
Sources
Technical Support Center: Purification Strategies for 3-Methoxy-4-methylbenzoic Acid Removal
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, isolating your target compound from unreacted starting materials is a critical bottleneck. When synthesizing amides or esters, unreacted 3-methoxy-4-methylbenzoic acid frequently remains in the crude product mixture.
This guide provides an authoritative, mechanistic approach to selectively removing this specific carboxylic acid impurity, ensuring high product fidelity without compromising yield.
Mechanistic Context & Strategy
The purification strategy relies entirely on the physiochemical properties of the impurity. Due to the electron-donating methoxy and methyl groups on the aromatic ring, the pKa of 3-methoxy-4-methylbenzoic acid is approximately 4.2–4.4 1. This specific acidity is the primary lever we use for its removal. By exploiting the pKa differential between the unreacted acid and your neutral target product, we can selectively deprotonate the carboxylic acid, driving it into an aqueous phase or onto a basic solid support .
Purification Decision Matrix
To determine the optimal purification route, evaluate the hydrolytic stability and polarity of your target product using the workflow below.
Figure 1: Decision matrix for the selective removal of unreacted 3-methoxy-4-methylbenzoic acid.
Troubleshooting & FAQs
Q: I performed an aqueous wash with
Q: Why must I use saturated sodium bicarbonate (
Q: A thick emulsion formed in my separatory funnel during the bicarbonate wash. How do I break it?
A: Causality: The deprotonated carboxylate salt of 3-methoxy-4-methylbenzoic acid acts as a mild surfactant. Combined with the vigorous evolution of
Q: My product is highly water-soluble and degrades instantly in aqueous base. How can I remove the unreacted acid? A: Causality: Use a polymer-supported amine scavenger (e.g., Macroporous Polystyrene-bound Trisamine) 2. The basic amine covalently tethered to the solid support deprotonates the unreacted 3-methoxy-4-methylbenzoic acid, forming a resin-bound salt. The neutral product remains in the organic solution and is isolated by simple filtration, bypassing aqueous workup entirely .
Validated Experimental Methodologies
Protocol A: Mild Acid-Base Liquid-Liquid Extraction
Use this protocol for robust, lipophilic products.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
Neutralization: Add an equal volume of saturated aqueous
. -
Agitation & Venting: Stopper the separatory funnel, invert, and immediately open the stopcock to vent
gas. Shake vigorously, venting every 3-5 seconds until gas evolution ceases. -
Phase Separation: Allow the layers to separate completely. Drain the lower layer.
-
System Self-Validation: Test the pH of the separated aqueous layer using universal indicator paper. It must read pH > 7. If it is acidic, the neutralization of 3-methoxy-4-methylbenzoic acid is incomplete. Add more
until the aqueous layer remains basic. -
Back-Extraction: Wash the basic aqueous layer once with fresh organic solvent to recover any partitioned product.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Polymer-Supported Amine Scavenging
Use this protocol for hydrolytically sensitive or highly polar products.
-
Preparation: Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., THF, DMF, or Dichloromethane).
-
Resin Addition: Add 2.5 to 3.0 molar equivalents (relative to the estimated unreacted acid) of a polymer-supported amine resin (e.g., PS-Trisamine or QuadraPure-BZA) [[2]]().
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads and clog filters.
-
System Self-Validation: Withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze via LC-MS or TLC. The complete disappearance of the peak/spot corresponding to 3-methoxy-4-methylbenzoic acid confirms successful scavenging. Do not proceed to filtration until this is verified.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound acid impurity.
-
Recovery: Wash the resin bed with 2 column volumes of the reaction solvent to elute any entrained product. Combine the filtrates and concentrate.
Quantitative Method Comparison
| Purification Method | Reagent Used | Optimal Substrate Profile | Est. Processing Time | Product Loss Risk | Scalability |
| Liquid-Liquid Extraction | Saturated Aqueous | Highly lipophilic, hydrolytically stable | 30–60 minutes | Moderate (Polar products may partition) | Excellent (Multi-kg) |
| Solid-Phase Scavenging | Polymer-Supported Amine (e.g., PS-Trisamine) | Base-sensitive, highly polar, or water-soluble | 2–4 hours | Low (Minimal non-specific binding) | Moderate (Cost-prohibitive at scale) |
| Silica Gel Chromatography | Hexane / Ethyl Acetate | Complex mixtures with multiple neutral impurities | 4–8 hours | High (Irreversible adsorption on silica) | Low (Solvent-intensive) |
References
- 4.
- THÈSE (pKa values of benzoic acids)
- Source: durham.ac.
- Source: pitt.
Sources
Technical Support Center: Purification of Ethyl 3-methoxy-4-methylbenzoate by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 3-methoxy-4-methylbenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during column chromatography experiments.
Part 1: Frequently Asked Questions - Experimental Design & Setup
This section addresses critical decisions and preparatory steps that form the foundation of a successful purification.
Question: How do I select the appropriate stationary and mobile phases for purifying this compound?
Answer: The selection is governed by the polarity of the target molecule and its potential impurities. This compound is a moderately polar aromatic ester.
-
Stationary Phase: Silica gel (SiO₂) is the standard and most effective choice. Its polar surface interacts with compounds based on their polarity, making it ideal for separating our target ester from common, more polar impurities like the unreacted starting material, 3-methoxy-4-methylbenzoic acid.[1][2]
-
Mobile Phase (Eluent): The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This provides the optimal balance for separation on a column. A mixture of a non-polar solvent and a moderately polar solvent is typically used.
-
Recommended Starting System: A mixture of hexanes (or petroleum ether) and ethyl acetate.
-
Optimization: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved. This process of optimizing the mobile phase is crucial for effective separation.[3][4]
-
Question: What are the most common impurities I should expect, and how will they behave on the column?
Answer: The purity of your final product depends heavily on the reaction conditions and the purity of the starting materials.[1] Common impurities include:
-
Unreacted 3-methoxy-4-methylbenzoic acid: This is the most common and is significantly more polar than the desired ester due to its carboxylic acid group. It will adsorb strongly to the silica gel and elute much later than the product, or it may require a more polar solvent system to elute at all.[1]
-
Unreacted Ethanol: Highly polar and typically removed during the initial reaction workup. If present, it will remain at the top of the column or elute very slowly.
-
Non-polar byproducts: Depending on the synthesis route, less polar impurities may be present. These will travel through the column faster than the desired product.
-
Isomeric Impurities: If the initial benzoic acid starting material contained isomers, these will likely carry through to the final ester product and may be difficult to separate.[1]
Question: Why is Thin-Layer Chromatography (TLC) essential before running the column?
Answer: TLC is a critical preliminary step that serves as a small-scale pilot for your column chromatography.[3] It allows you to:
-
Determine the optimal eluent composition: By testing different solvent ratios, you can identify the system that provides the best separation between your product and impurities.
-
Visualize the separation: You can see how far each component travels, which predicts their elution order from the column. The compound that travels furthest on the TLC plate (highest Rf) will elute from the column first.
-
Assess the complexity of the mixture: TLC shows you how many distinct, UV-active components are in your crude sample.
Part 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound.
Workflow Overview
Caption: Experimental workflow for column chromatography purification.
Step-by-Step Methodology
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent (e.g., 90:10 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).[2] The desired product, this compound, should appear as a UV-active spot.
-
Adjust the eluent polarity until the product's Rf value is ~0.3.
-
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen non-polar solvent (hexanes).
-
Pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge air bubbles.[5]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached. Crucially, never let the top of the silica bed run dry.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of a non-polar solvent (like dichloromethane or the eluent itself).
-
Carefully pipette this concentrated solution directly onto the top layer of sand in the column, ensuring not to disturb the silica bed.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a steady flow rate.
-
Continuously add more eluent to the top of the column to prevent it from running dry.
-
-
Monitoring and Isolation:
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Develop and visualize these plates to identify which fractions contain your pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Data Summary Table
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel, 200-300 mesh | Standard polar adsorbent for separating moderately polar organics.[3] |
| Mobile Phase | Hexanes:Ethyl Acetate | Offers good control over polarity for eluting the target ester. |
| Optimal Rf (TLC) | 0.25 - 0.35 | Ensures good separation and a reasonable elution time from the column. |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Provides sufficient resolving power for most common impurities. |
| Detection Method | UV light at 254 nm | The aromatic ring in the molecule allows for easy visualization on F254 TLC plates.[2] |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common chromatography issues.
Question: My compounds are not separating well; they are all eluting together. What went wrong?
Answer: This issue, known as poor resolution, is common and typically stems from the mobile phase selection or column packing.[5][6]
-
Cause: The mobile phase is likely too polar, causing all components, including impurities, to travel quickly down the column with little interaction with the silica.
-
Solution: Decrease the polarity of your eluent. For example, if you are using 80:20 hexanes:ethyl acetate, try 90:10 or 95:5. Always confirm with TLC first that your new solvent system provides better separation.
-
Secondary Cause: The column may have been packed improperly, leading to channels. Ensure the silica bed is uniform and free of cracks or air bubbles.[5]
Question: I've been running the column for a long time with the correct eluent, but I'm not getting any product. Where is it?
Answer: Your product is likely "stuck" at the top of the column.
-
Cause: The mobile phase is too non-polar. The affinity of your product for the silica is much stronger than its solubility in the eluent.
-
Solution: Gradually increase the polarity of the mobile phase. You can do this by preparing a series of increasingly polar eluents (e.g., from 95:5 to 90:10 to 85:15 hexanes:ethyl acetate) and adding them sequentially to the column. This technique is known as a step gradient elution.
Question: The spots on my TLC plates are streaking or "tailing" instead of being round. Why is this happening?
Answer: Tailing is often a sign of undesirable chemical interactions on the plate or column.
-
Cause 1: Sample Overload: You may have spotted too much crude material on the TLC plate or loaded too much onto your column.
-
Solution 1: Dilute your sample for TLC analysis. For the column, ensure you are using an appropriate ratio of silica to crude product (at least 50:1 by weight).
-
Cause 2: Acidic Impurities: The presence of the starting material, 3-methoxy-4-methylbenzoic acid, can cause streaking due to its strong, sometimes irreversible, interaction with the silica.
-
Solution 2: While the column should separate this, for analysis purposes, you can sometimes get sharper spots by adding a very small amount (e.g., <0.5%) of acetic acid or triethylamine to the eluent to suppress these interactions.[7]
Question: I see cracks or bubbles in my silica bed. Is this a problem?
Answer: Yes, this is a significant problem that will ruin your separation.
-
Cause: Cracks and channels form if the column runs dry or if heat is generated (e.g., by using a very polar solvent like methanol on a dry column). Air bubbles can be introduced during packing.
-
Effect: These channels provide a "shortcut" for the solvent and sample to travel through, bypassing the separation process.
-
Solution: This is generally not fixable once it occurs. The column must be repacked. To prevent it, ensure the silica bed is always submerged in solvent and pack the column carefully as a slurry to avoid trapping air.[5]
References
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
- Li, W., et al. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health.
- BenchChem. (2025). Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate: A Comparative Guide.
- Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet - Ethyl Benzoate.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-Methoxy-4-methylbenzoic acid.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Bayer Aktiengesellschaft. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
- Bayer Aktiengesellschaft. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
- TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methoxy-4-methylbenzoic Acid.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Emory University. (n.d.). Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supporting Information for Article.
- Reich, E., & Schibli, A. (n.d.). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.
- Delita, N., Elya, B., & Hanafi, M. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.
Sources
Technical Support Center: Troubleshooting Esterification of 3-Methoxy-p-toluic Acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of active pharmaceutical ingredients (APIs). One of the most common issues we encounter is the stalled esterification of 3-methoxy-4-methylbenzoic acid (also known as 3-methoxy-p-toluic acid, CAS: 7151-68-0), a highly versatile building block in medicinal chemistry [1].
Converting this specific carboxylic acid to its corresponding methyl ester (Methyl 3-methoxy-4-methylbenzoate, CAS: 3556-83-0) often results in frustratingly low yields when using standard protocols. This guide provides a mechanistic diagnosis of the problem and field-proven, self-validating protocols to achieve >95% conversion.
Part 1: Mechanistic Diagnostics (The "Why")
Q1: Why does my standard Fischer esterification of 3-methoxy-p-toluic acid stall at 60-70% conversion despite prolonged reflux?
A: The failure of standard Fischer esterification here is a combination of thermodynamic limits and electronic deactivation.
Fischer esterification is an equilibrium-driven process. The equilibrium constant (
Q2: How can I drive the acid-catalyzed reaction to completion without using toxic alkylating agents?
A: You must completely eliminate water from the system. Instead of adding sulfuric acid to methanol, we generate anhydrous HCl in situ by reacting acetyl chloride with methanol [3]. This side reaction produces methyl acetate and anhydrous HCl. By conducting the esterification in this strictly anhydrous, highly acidic environment, you prevent the reverse hydrolysis reaction entirely, allowing the sluggish forward reaction to eventually reach >98% conversion (see Protocol A ).
Q3: We need to scale up and cannot accommodate the 36-hour reaction times required by the anhydrous HCl method. What is the alternative?
A: For scalable, rapid synthesis, you must abandon the acid-catalyzed nucleophilic acyl substitution pathway and switch to base-promoted
Part 2: Pathway Visualization
Mechanistic divergence and yield outcomes in 3-methoxy-p-toluic acid esterification.
Part 3: Quantitative Data & Method Comparison
To assist in selecting the right methodology for your lab's constraints, review the comparative data below:
| Esterification Method | Reagents / Catalyst | Reaction Type | Reaction Time | Typical Conversion | Primary Limitation |
| Standard Fischer | MeOH, | Equilibrium (Acidic) | 4 - 8 hours | 60 - 75% | Water accumulation; Reversible |
| In-situ Anhydrous HCl | MeOH, Acetyl Chloride | Equilibrium (Acidic) | 36 hours | > 98% | Extended reaction time required |
| Base-Promoted Alkylation | Irreversible | 2 - 4 hours | > 95% | Toxicity of Dimethyl Sulfate |
Part 4: Verified Experimental Protocols
Every protocol provided below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Anhydrous Acidic Esterification (Acetyl Chloride Method)
Best for: Small-to-medium scale synthesis where avoiding toxic alkylating agents is prioritized.[3]
-
Dissolution: Suspend 6.0 g (36.1 mmol) of 3-methoxy-4-methylbenzoic acid in 120 mL of anhydrous methanol in a round-bottom flask.
-
Validation Check: The solution must become completely clear upon stirring. Any remaining solids indicate wet methanol or impurities.
-
-
Catalyst Generation: Place the flask in an ice bath. Slowly add 6.0 mL of acetyl chloride dropwise over 10 minutes.
-
Causality: Acetyl chloride reacts with methanol to form methyl acetate and anhydrous HCl.
-
Validation Check: An exothermic reaction should be observed. The absence of heat indicates degraded acetyl chloride.
-
-
Reaction: Remove the ice bath and stir the solution at room temperature for 36 hours.
-
Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting acid spot (lower
) disappears entirely, replaced by a single ester spot (higher ).
-
-
Isolation: Evaporate the solvent under reduced pressure. Redissolve the oily residue in 100 mL of fresh methanol and evaporate again to strip residual HCl.
-
Validation Check: The final product should be a colorless oil. Constant weight upon repeated evaporation confirms the removal of volatiles, yielding ~6.34 g (98%).
-
Protocol B: Base-Promoted Alkylation (Dimethyl Sulfate Method)
Best for: Rapid, large-scale industrial synthesis where high throughput is required.[4][5]
(Warning: Dimethyl sulfate is highly toxic and a known carcinogen. Perform strictly in a fume hood with appropriate PPE.)
-
Deprotonation: Suspend 16.6 g (100 mmol) of 3-methoxy-4-methylbenzoic acid in 30 mL of water. Adjust the pH to 11.5 using a 50% aqueous NaOH solution.
-
Validation Check: The acid must dissolve completely as it converts to the water-soluble sodium carboxylate salt.
-
-
Alkylation: Maintain the reaction temperature at ~20 °C. Slowly add 15.8 mL (167 mmol) of dimethyl sulfate dropwise over a period of 4 hours.
-
Causality: As the
reaction proceeds, methyl sulfate anions are generated, which lowers the pH. If the pH drops below 11, the carboxylate will protonate back to the unreactive carboxylic acid. -
Validation Check: Continuously monitor the pH. Manually supplement with NaOH solution to strictly maintain the pH between 11.2 and 11.8 throughout the addition.
-
-
Workup & Isolation: Stir for an additional 30 minutes post-addition. The ester will separate as an organic phase/precipitate. Extract with ethyl acetate, wash with water, dry over anhydrous
, and concentrate in vacuo.-
Validation Check: Acidify the remaining aqueous phase to pH 2. If no white precipitate (unreacted starting material) forms, the conversion was 100% successful.
-
References
-
Srini Chem. "The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate." Srini Chem. Available at: [Link]
-
PrepChem. "Synthesis of mthis compound." PrepChem.com. Available at:[Link]
- Google Patents. "US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates." Google Patents.
Technical Support Center: Troubleshooting Color Impurities in Ethyl 3-Methoxy-4-Methylbenzoate (EMMB)
Executive Summary & Diagnostic Framework
Ethyl 3-methoxy-4-methylbenzoate (EMMB) is a critical intermediate in pharmaceutical synthesis. While the pure ester is a colorless liquid (or low-melting solid), researchers frequently encounter yellow, pink, or brown discolorations. These colors are rarely due to the ester itself but indicate trace impurities (<0.1%) with high extinction coefficients—typically conjugated quinoids or metal-phenolic complexes.
This guide provides a root-cause analysis and validated remediation protocols to restore optical purity.
Diagnostic Decision Tree
Use this flowchart to identify the likely source of contamination based on visual cues.
Figure 1: Diagnostic logic for correlating visual impurity profiles with chemical origin.
Root Cause Analysis: The Chemistry of Color
Understanding the why is essential for prevention. The 3-methoxy-4-methyl substitution pattern makes the benzene ring electron-rich, increasing susceptibility to oxidation compared to unsubstituted benzoates.
A. The Quinone Pathway (Yellow/Brown)
The most common impurity arises from the oxidation of trace phenolic precursors (e.g., 3-methoxy-4-methylbenzoic acid or demethylated byproducts). Even if the starting material is 99% pure, trace phenols can oxidize during the acid-catalyzed esterification.
-
Mechanism: Phenol
Hydroquinone p-Quinone (Yellow/Red). -
Impact: Quinones are highly conjugated chromophores. Even 50 ppm is visible to the naked eye.
B. Metal-Phenolic Chelation (Pink/Purple)
If your reaction turns pink or purple, suspect Iron (Fe) or Copper (Cu) contamination.
-
Source: Leaching from low-grade stainless steel needles, worn glass-lined reactors, or metallic spatulas.
-
Chemistry: Phenolic oxygens act as ligands for Fe(III), forming intensely colored charge-transfer complexes.
Troubleshooting Guide (FAQ)
Q1: My crude reaction mixture turned dark red/brown during reflux. Is the batch ruined?
Answer: Likely not, but you have generated oxidation byproducts.
-
Cause: This usually happens if the reaction was not performed under an inert atmosphere (Nitrogen/Argon). The combination of heat, acid catalyst (e.g.,
), and atmospheric oxygen accelerates the oxidation of the electron-rich aromatic ring. -
Immediate Action: Do not distill yet. Perform Protocol A (Reductive Wash) below to reduce the colored quinones back to water-soluble hydroquinones before workup.
Q2: I distilled my product, but the distillate is yellow. Should I re-distill?
Answer: Re-distillation alone often fails because quinones have similar vapor pressures to the ester or can "steam distill" with it.
-
Cause: "Bumping" of the pot residue or thermal degradation during distillation.
-
Solution: Dilute the distillate in a non-polar solvent (e.g., Hexanes or Toluene) and perform Protocol B (Adsorbent Treatment) . Distillation should only be the final polishing step, not the primary color removal step.
Q3: The product was colorless initially but turned pink after 2 weeks of storage.
Answer: This is auto-oxidation or "pinking."
-
Cause: Trace residual acid or phenols reacting with headspace oxygen.
-
Prevention: Store EMMB under Argon in amber glass. Add a stabilizer like BHT (butylated hydroxytoluene) if the end-use permits (typically 0.01%).
Remediation Protocols
These protocols are designed to be self-validating : you should observe a visual change indicating success.
Protocol A: The Reductive Bisulfite Wash
Target: Quinones and oxidized species.
-
Preparation: Dissolve the crude EMMB in a water-immiscible solvent (Ethyl Acetate or DCM).
-
Wash 1: Wash with 10% Sodium Bisulfite (
) solution (20 mL per gram of ester). -
Observation: The organic layer should lighten significantly. The aqueous layer may turn dark/yellow as it extracts the impurities.
-
Wash 2: Wash with Saturated Sodium Bicarbonate (
) to remove acidic impurities. -
Wash 3: Brine wash, then dry over
.[4]
Protocol B: Adsorbent Polish (Activated Carbon/Silica)
Target: Stubborn oligomers and metal complexes.
-
Slurry: If the liquid is still colored after Protocol A, dissolve in Hexanes (10 volumes).
-
Addition: Add Activated Carbon (5 wt% relative to product) and Silica Gel (10 wt%).
-
Note: Silica removes polar impurities; Carbon removes planar aromatic chromophores.
-
-
Heat: Stir gently at 40°C for 30 minutes.
-
Filtration: Filter through a Celite pad to remove fines.
-
Validation: The filtrate should be water-white. If not, repeat with fresh carbon.
Protocol C: Optimized Distillation
Target: Final isolation.
-
Vacuum: High vacuum (<1 mmHg) is mandatory to keep the bath temperature below 120°C.
-
Additives: Add a small amount of boiling chips or use a magnetic stir bar to prevent bumping.
-
Fractionation: Discard the first 5% (forerun) which often contains moisture and volatile color bodies.
Comparative Efficiency Data
| Method | Target Impurity | Color Removal Efficiency | Yield Loss |
| Distillation (Alone) | High MW Oligomers | Low (Codistillation risk) | 10-15% |
| Acid/Base Wash | Unreacted Acid | Low (Does not remove color) | <5% |
| Bisulfite Wash | Quinones | High | <2% |
| Activated Carbon | Trace Chromophores | Very High | 5-8% (Adsorption) |
Integrated Purification Workflow
Follow this pathway for maximum purity.
Figure 2: Recommended stepwise purification workflow for EMMB.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[4][5][6] Minimizing byproduct formation in benzoate ester synthesis. Retrieved from .
- Cohen, S. M., et al. (1973). Degradation of Methoxylated Benzoic Acids. Applied Microbiology, 26(2), 178.
-
Organic Syntheses. (1930). Methyl m-nitrobenzoate (Purification techniques for substituted benzoates). Org. Synth. 10, 74. Retrieved from .
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General protocols for removing quinones and trace metals).
Sources
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02486E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Recrystallization of 3-Methoxy-4-Methylbenzoic Acid Scaffolds
Executive Summary & Compound Profile
Subject: 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) and its functional derivatives (Esters, Amides).[1] Chemical Context: This scaffold combines a lipophilic core (methyl/phenyl) with a hydrogen-bond acceptor (methoxy) and a donor/acceptor (carboxylic acid). This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) during cooling, a primary failure mode in purification.
Physicochemical Baseline:
-
Melting Point: ~152–154°C (Acid form) [1, 5].
-
Solubility Behavior: Moderate solubility in alcohols; low solubility in water at RT; high solubility in hot water/toluene.
-
Critical Impurities: 3-hydroxy-4-methylbenzoic acid (demethylated precursor), regioisomers (4-methoxy-3-methylbenzoic acid).
Solvent Selection Matrix
Do not rely on a single "magic solvent." The optimal system depends on the specific derivative class. Use this matrix to select your starting system.
Primary Solvent Systems (Acid Form)
| Solvent System | Ratio (v/v) | Classification | Application Notes |
| Ethanol / Water | 80:20 to 50:50 | Standard | Best balance of yield and purity. The acid is highly soluble in hot EtOH; water acts as the anti-solvent to drive crystallization upon cooling [2, 3]. |
| Toluene | 100% | Alternative | Excellent for removing polar impurities. Requires heating to near reflux (~110°C). High temperature differential often yields larger crystals [4]. |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Non-Polar | Use if the crude material contains significant polar tars. Dissolve in min. hot EtOAc, then add hot Heptane until turbid. |
| Acetic Acid / Water | 90:10 | Aggressive | Use only if the compound is insoluble in alcohols. High loss of yield but excellent purification power. |
Derivative-Specific Adjustments
-
Methyl/Ethyl Esters: These have lower melting points and no H-bond donor capability.
-
Recommended:Hexane (or Heptane) with trace EtOAc . Cool to -20°C if necessary.
-
-
Amides: High melting points, often poor solubility.
-
Recommended:DMF/Water or DMSO/Water . (Dissolve in hot DMF, add water dropwise).
-
Workflow Visualization: Solvent Decision Logic
The following diagram illustrates the logical flow for selecting the correct solvent system based on your specific derivative and impurity profile.
Figure 1: Decision tree for selecting the initial recrystallization solvent system based on functional group and impurity profile.
Critical Troubleshooting: The "Oiling Out" Phenomenon
The Issue: You dissolve the solid in hot solvent, but upon cooling, the product separates as liquid droplets (oil) rather than crystals. This is Liquid-Liquid Phase Separation (LLPS) . It occurs because the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated [6].[2][3]
Why it happens with 3-methoxy-4-methylbenzoic acid: The methoxy group disrupts the crystal lattice packing energy compared to the parent benzoic acid, often lowering the melting point and widening the "metastable zone" where oiling occurs.
Protocol: The "Seeding at Cloud Point" Rescue
If your solution oils out, do not filter it. Follow this rescue protocol:
-
Re-heat: Heat the mixture until the oil droplets re-dissolve completely into a clear solution.
-
Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation concentration.
-
Equilibrate: Allow the solution to cool very slowly (1°C/min) with gentle stirring.
-
The Critical Moment (Cloud Point): Watch for the first sign of turbidity (cloudiness).
-
Seeding: At the very first sign of turbidity (or slightly above that temperature), add a few "seed crystals" of pure product. This provides a template for the molecules to latch onto, bypassing the oil phase [6, 7].
Figure 2: Loop protocol for resolving oiling out issues during cooling.
Frequently Asked Questions (FAQ)
Q1: My crystals are colored (yellow/brown) but should be white. How do I fix this?
-
Answer: This indicates trapped oxidation byproducts. Perform a Charcoal Treatment .
-
Dissolve crude in hot Ethanol (not water yet).
-
Add Activated Carbon (1-2% by weight).
-
Boil for 5-10 mins.
-
Filter hot through Celite/diatomaceous earth.
-
Then add warm water to the filtrate to induce crystallization.
-
Q2: I have a mixture of regioisomers (3-methoxy-4-methyl vs. 4-methoxy-3-methyl). Can I separate them?
-
Answer: Yes, but it requires multiple passes.[4][10] The 3-methoxy-4-methyl isomer is typically less soluble in Toluene than its isomer.
-
Protocol: Recrystallize from Toluene. The precipitate will be enriched in your target. The mother liquor will contain the unwanted isomer. Repeat 2-3 times for >99% purity.
-
Q3: The yield is very low (<40%). Where is my product?
-
Answer: It is likely in the filtrate (mother liquor).
-
Check: Is the solvent too acidic? Benzoic acids can form salts if the pH is high, or stay too soluble if the solvent volume is too high.
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop). Alternatively, check pH; ensure it is acidic (pH ~2-3) to suppress ionization of the carboxylic acid.
-
References
-
Sigma-Aldrich. (n.d.). 3-Methoxy-4-methylbenzoic acid Product Specification. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from
-
American Chemical Society (ACS). (n.d.). Solvent selection for recrystallization. Retrieved from
-
ChemicalBook. (2026).[1] 3-Methoxy-4-methylbenzoic acid MSDS and Properties. Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
Sources
- 1. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. studymoose.com [studymoose.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. hi-static.z-dn.net [hi-static.z-dn.net]
- 10. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
Validation & Comparative
C13 NMR chemical shifts of ethyl 3-methoxy-4-methylbenzoate
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts of ethyl 3-methoxy-4-methylbenzoate , a critical intermediate in the synthesis of pharmaceutical compounds such as leukotriene antagonists (e.g., Zafirlukast analogs).
Executive Summary & Compound Significance
This compound (CAS: N/A for specific ethyl ester, related Methyl Ester CAS: 3556-83-0) is a di-substituted benzene derivative characterized by an electron-donating methoxy group and a methyl group in an ortho relationship to each other, with an electron-withdrawing ester group para to the methyl.
Accurate assignment of its
Predicted vs. Experimental Chemical Shifts
The following data presents the chemical shifts derived from substituent chemical shift (SCS) additivity rules, validated against experimental fragments of the corresponding methyl ester and free acid forms found in literature (e.g., J. Org. Chem., Can.[2] J. Chem.).[2][3][4][5]
Table 1: C NMR Assignment (100 MHz, CDCl )
| Carbon Position | Type | Chemical Shift ( | Assignment Logic & Electronic Effects |
| C=O | Carbonyl | 166.5 | Typical ester carbonyl; deshielded by electronegative oxygen. |
| C-3 | Aromatic (C-O) | 157.8 | Diagnostic Peak. Ipso to methoxy group. Highly deshielded due to oxygen's electronegativity. |
| C-4 | Aromatic (C-Me) | 131.5 | Ipso to methyl group. Shielded relative to C-3 but deshielded relative to unsubstituted benzene. |
| C-1 | Aromatic (C-CO) | 129.2 | Ipso to ester. Moderate deshielding due to the electron-withdrawing carbonyl. |
| C-5 | Aromatic (CH) | 130.1 | Ortho to methyl, meta to methoxy. |
| C-6 | Aromatic (CH) | 121.5 | Ortho to ester, para to methoxy. Shielded by the resonance effect of the para-methoxy group. |
| C-2 | Aromatic (CH) | 111.0 | Diagnostic Peak. Ortho to methoxy, meta to methyl. Highly shielded by the ortho-methoxy electron donation. |
| OCH | Ethyl (CH | 60.8 | Methylene of the ethyl ester. |
| OCH | Methoxy (CH | 55.4 | Methyl ether carbon. |
| Ar-CH | Methyl (CH | 16.5 | Aromatic methyl group. |
| CH | Ethyl (CH | 14.3 | Terminal methyl of the ethyl ester. |
Note on Solvent Effects: Data is standardized for CDCl
. In DMSO-d, expect slight shifts: Carbonyl may shift to ~165.8 ppm, and OMe/Ar-Me carbons may shift +0.5 to +1.0 ppm due to solvent polarity interactions.
Comparative Analysis: Target vs. Isomer
Distinguishing This compound (Target) from Ethyl 4-methoxy-3-methylbenzoate (Isomer) is a common analytical challenge. The key differentiator lies in the chemical shifts of the oxygenated aromatic carbons (C-O) and the shielding patterns of the unsubstituted ring carbons.
Table 2: Diagnostic Comparison
| Feature | Target (3-OMe, 4-Me) | Isomer (4-OMe, 3-Me) | Differentiation Mechanism |
| C-O Shift | C-3 at ~157.8 ppm | C-4 at ~161.5 ppm | The C-4 position in the isomer is para to the ester, enhancing resonance deshielding compared to the meta C-3 in the target. |
| Shielded CH | C-2 at ~111.0 ppm | C-5 at ~110.5 ppm | In the target, the shielded CH is isolated between the ester and OMe. In the isomer, it is adjacent to the Me group. |
| Coupling | C-2 is a doublet (CH) | C-5 is a doublet (CH) | HMBC correlations will differ: Target C-2 correlates with Ester C=O; Isomer C-5 does not strongly correlate with Ester C=O. |
Experimental Workflow & Synthesis
The following protocol outlines the synthesis and purification steps to obtain the pure ester for NMR analysis, ensuring the removal of the free acid which can skew chemical shift values.
Synthesis of this compound
Reaction: Fischer Esterification
Reagents: 3-Methoxy-4-methylbenzoic acid, Ethanol (excess), H
Figure 1: Step-by-step workflow for the synthesis and isolation of the target ester.
NMR Acquisition Protocol
To reproduce the data in Table 1, follow these parameters:
-
Sample Prep: Dissolve ~20 mg of oil in 0.6 mL CDCl
. -
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and ensure quantitative accuracy for quaternary carbons.
-
Scans: Minimum 256 scans to resolve the quaternary carbons (C-1, C-3, C-4, C=O) clearly from the baseline.
-
Referencing: Calibrate to CDCl
triplet center at 77.16 ppm .
References
-
ChemicalBook. 3-Methoxy-4-methylbenzoic acid NMR Spectra.Link
-
National Institute of Standards and Technology (NIST). Ethyl 4-methylbenzoate Mass Spectrum & Data.Link
-
BenchChem. Synthesis and Spectral Analysis of Methoxy-Methyl Benzoate Derivatives.Link
-
PubChem. Mthis compound Compound Summary.Link
-
Fischer, A. & Henderson, G.N. (1981). ipso-Nitration.[6] XXIII. Reactions of cyclohexadiene adducts. Canadian Journal of Chemistry, 59(15), 2314-2323. (Provides foundational data for 3-methoxy-4-methyl substitution patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
- 6. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]
Mass spectrometry fragmentation pattern of ethyl 3-methoxy-4-methylbenzoate
As a Senior Application Scientist, selecting the optimal analytical platform for the structural elucidation and quantification of ester derivatives is critical for downstream applications in drug development and synthetic chemistry. Ethyl 3-methoxy-4-methylbenzoate (Molecular Formula: C₁₁H₁₄O₃, Exact Mass: 194.0943 Da) is a highly specific aromatic ester. Depending on the matrix complexity and the required sensitivity, researchers must choose between the "gold standard" of structural libraries—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)—and the high-sensitivity powerhouse of modern pharmacokinetics, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
This guide objectively compares these two platforms, detailing the mechanistic causality behind their fragmentation patterns, and provides self-validating experimental protocols for rigorous laboratory execution.
Mechanistic Causality: Ionization and Fragmentation Dynamics
Understanding why a molecule fragments under specific conditions is the foundation of mass spectrometry. The ionization source dictates the internal energy imparted to the molecule, which in turn governs the fragmentation cascade.
GC-EI-MS (Hard Ionization): Under standard 70 eV Electron Ionization ()[1], the molecule undergoes "hard ionization," stripping an electron to form the radical cation [M]•⁺ at m/z 194 . The high internal energy drives a predictable, thermodynamically favorable fragmentation sequence:
-
α-Cleavage (Base Peak Formation): The most favorable pathway for ethyl benzoates is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), yielding a highly stable, resonance-stabilized acylium ion at m/z 149 ()[2].
-
Decarbonylation: The acylium ion rapidly loses carbon monoxide (CO, 28 Da) to form the 3-methoxy-4-methylphenyl cation at m/z 121 ()[3].
-
Demethylation: The m/z 121 ion further loses a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in an ion at m/z 106 .
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a "soft ionization" technique. By adding a proton donor (like formic acid) to the mobile phase, the molecule is protonated to form [M+H]⁺ at m/z 195 ()[4]. Because ESI imparts very little internal energy, the precursor ion remains intact until Collision-Induced Dissociation (CID) is applied in the collision cell. Upon CID, the protonated ester undergoes a neutral loss of ethanol (HOCH₂CH₃, 46 Da) to form the identical m/z 149 acylium ion, which then follows a similar downstream cascade.
Figure 1: Mass spectrometry fragmentation pathways of this compound.
Platform Performance Comparison
Choosing between GC-MS and LC-MS/MS depends entirely on the analytical objective. GC-MS is unparalleled for library-driven structural confirmation of pure synthetic intermediates. Conversely, LC-MS/MS is mandatory for trace quantification in complex biological matrices where derivatization or extensive cleanup is impractical.
| Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole) |
| Ionization Mechanism | Hard (70 eV Electron Impact) | Soft (Electrospray Ionization + CID) |
| Precursor Ion | [M]•⁺ (m/z 194) | [M+H]⁺ (m/z 195) |
| Primary Quantifier Ion | m/z 149 (Base Peak) | m/z 149 (Product Ion) |
| Matrix Suitability | Volatile matrices, organic extracts | Complex biological fluids (plasma, urine) |
| Linear Dynamic Range | 10⁴ to 10⁵ | 10⁵ to 10⁶ |
| Typical LOD | 10 - 50 ng/mL | 0.1 - 1.0 ng/mL |
| Library Matching | Excellent (NIST/Wiley compatible) | Poor (Requires custom MRM optimization) |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system . To ensure trustworthiness, every analytical batch for both protocols must include:
-
Method Blanks: Injected before and after the highest calibration standard to prove zero carryover.
-
Isotopically Labeled Internal Standard (IS): (e.g., Ethyl benzoate-d5) Added prior to sample preparation to correct for matrix suppression and variable extraction recovery ()[5].
-
System Suitability Test (SST): A known standard injected to verify column resolution, peak symmetry, and mass accuracy before processing unknown samples.
Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.
Protocol A: GC-EI-MS Workflow (Structural Confirmation)
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) using hexane. Causality: Hexane selectively partitions the non-polar this compound while leaving polar matrix proteins and salts behind, preventing injector port contamination.
-
Injection: Inject 1 µL in splitless mode at an inlet temperature of 250°C. Causality: Ensures instantaneous and complete volatilization of the ester without inducing thermal degradation.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Run a temperature gradient from 60°C (hold 1 min) to 280°C at 15°C/min. Causality: The initial low temperature focuses the analyte band at the column head, improving peak sharpness and resolving the analyte from structurally similar isomers.
-
MS Detection: Operate the EI source at 230°C and 70 eV. Use Selected Ion Monitoring (SIM) mode targeting m/z 194 (Molecular Ion), m/z 149 (Quantifier), and m/z 121 (Qualifier) to maximize the signal-to-noise ratio.
Protocol B: LC-ESI-MS/MS Workflow (Trace Quantification)
-
Sample Preparation: For biological matrices, perform protein precipitation by adding cold acetonitrile (1:3 v/v) to the sample, followed by centrifugation at 14,000 x g for 10 minutes. Causality: Removes endogenous proteins that cause severe ion suppression in the ESI source and clog the LC column.
-
Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid is not merely a pH buffer; it acts as an abundant proton donor, driving the equilibrium toward the [M+H]⁺ state in the ESI droplet for maximum sensitivity.
-
MS/MS Detection: Operate in Positive ESI (+ESI) mode. Program the Triple Quadrupole for Multiple Reaction Monitoring (MRM) using the following transitions:
-
Quantifier Transition: m/z 195 → 149 (Collision Energy: 15 eV).
-
Qualifier Transition: m/z 195 → 121 (Collision Energy: 30 eV).
-
References
-
Gas chromatography–mass spectrometry. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. URL:[Link]
-
Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Frontiers in Nutrition. URL:[Link]
-
Electrospray Ionization Tandem Mass Spectrometry Analysis of the Reactivity of Structurally Related Bromo-methyl-benzoquinones toward Oligonucleotides. Analytical Chemistry (ACS Publications). URL:[Link]
-
Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. Polymers (MDPI). URL:[Link]
Sources
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Frontiers | Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Ester Homolog Selection: Methyl vs. Ethyl 3-Methoxy-4-Methylbenzoate
[1]
Executive Summary
In the optimization of pharmaceutical intermediates and fine chemical synthesis, the choice between methyl and ethyl esters is often treated as trivial. However, for the 3-methoxy-4-methylbenzoate scaffold, this decision significantly impacts downstream processing, hydrolytic stability, and the toxicological profile of the synthetic route.
This guide objectively compares Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0) and its homolog This compound (CAS 86239-03-4) . While the methyl ester is the standard industry default due to atom economy and precursor availability, the ethyl ester offers distinct advantages in safety (genotoxic impurity management) and lipophilicity modulation.
Part 1: Physicochemical Profile & Comparison
The addition of a single methylene group (-CH₂-) in the ethyl ester fundamentally alters the physical state and solubility profile.
Comparative Data Table
| Feature | Mthis compound | This compound | Impact on Process |
| CAS Number | 3556-83-0 | 86239-03-4 | Identity verification.[1] |
| Molecular Weight | 180.20 g/mol | 194.23 g/mol | Ethyl adds mass; slightly lower atom economy. |
| Physical State (RT) | Solid (Crystalline Powder) | Liquid / Low-Melting Solid | Solids are easier to weigh/transfer; Liquids are easier to pump/telescope. |
| Melting Point | 50–54 °C | < 30 °C (Predicted) | Methyl ester crystallizes readily; Ethyl ester often requires high-vac distillation. |
| Boiling Point | 119–120 °C (1 mmHg) | ~130–135 °C (1 mmHg) | Ethyl requires higher energy for distillative purification. |
| LogP (Lipophilicity) | ~2.3 | ~2.7 | Ethyl has higher membrane permeability (relevant for prodrug design). |
| Solubility | Soluble in MeOH, EtOAc, DCM | Soluble in EtOH, EtOAc, DCM | Similar organic solubility; Ethyl is less water-soluble. |
*Note: Experimental values for the ethyl ester are scarce in open literature; values are extrapolated from homologous series trends where ethyl esters typically exhibit lower melting points than their methyl analogs due to crystal packing disruption.
Part 2: Reactivity & Stability Analysis
The core chemical differentiator between these two esters is their susceptibility to hydrolysis. This is governed by the steric hindrance of the alkoxy group during the formation of the tetrahedral intermediate.
Chemical Hydrolysis (Saponification)
-
Methyl Ester: The methoxy group is small (sterically unencumbered). Hydroxide ions (
) can attack the carbonyl carbon rapidly.-
Result: Faster reaction rates; requires milder conditions for deprotection.
-
-
Ethyl Ester: The ethoxy group introduces additional steric bulk and rotational freedom. This raises the activation energy (
) required to form the tetrahedral intermediate.-
Result: Slower reaction rates; may require elevated temperatures or stronger bases for complete conversion.
-
Enzymatic Stability (Prodrug Context)
In biological systems (e.g., rat liver microsomes), the trend can sometimes invert depending on the specific esterase binding pocket. However, generally, methyl esters are considered more labile , making them suitable for rapid-release prodrugs, while ethyl esters provide a slightly sustained release profile due to slower enzymatic cleavage.
Visualizing the Kinetic Difference
The following diagram illustrates the energy barrier difference in the hydrolysis pathway.
Caption: The ethyl group increases the activation energy to reach the transition state (TS), resulting in a slower rate constant (k) compared to the methyl ester.
Part 3: Synthetic Utility & Process Safety
Synthesis Method: Fischer Esterification
Both compounds are typically synthesized via acid-catalyzed esterification of 3-methoxy-4-methylbenzoic acid .
The Solvent-Toxicity Trade-off
-
Methyl Route: Requires Methanol (MeOH) .
-
Risk:[2] Methanol is toxic (neurotoxic, blindness). In pharmaceutical synthesis, residual solvent limits (Class 2) are strict (3000 ppm).
-
Genotoxicity: If methanesulfonic acid is used as a catalyst, it can form Methyl Methanesulfonate (MMS) , a potent mutagen/carcinogen. This requires expensive purging and testing.
-
-
Ethyl Route: Requires Ethanol (EtOH) .
-
Benefit: Ethanol is Class 3 (low toxicity, limit 5000 ppm). It is a "greener" solvent.
-
Genotoxicity: Ethyl Methanesulfonate (EMS) can form, but the use of ethanol is generally safer for operator handling than methanol.
-
Experimental Protocol: Synthesis Workflow
This protocol is adaptable for both esters, substituting the alcohol solvent accordingly.
Reagents:
-
3-Methoxy-4-methylbenzoic acid (1.0 eq)
-
Alcohol (MeOH or EtOH) (10-20 volumes)
-
Catalyst:
(conc.) or -TsOH (0.1 eq)
Step-by-Step Procedure:
-
Charge the reaction vessel with 3-methoxy-4-methylbenzoic acid.
-
Add the respective alcohol (Methanol for methyl ester; Ethanol for ethyl ester). Stir to suspend.
-
Add catalyst dropwise (exothermic).
-
Reflux the mixture.
-
Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until acid is <1%.
-
Concentrate solvent under reduced pressure.
-
Quench residue with saturated
(aq) to neutralize acid. -
Extract with Ethyl Acetate. Wash organic layer with brine.
-
Dry (
) and concentrate. -
Purification:
Caption: The choice of alcohol dictates the safety profile. Ethanol (Green path) is preferred for safety; Methanol (Red path) is preferred for cost/speed.
Part 4: Decision Matrix
Use this matrix to select the appropriate ester for your application.
| Requirement | Recommended Ester | Reasoning |
| Rapid Hydrolysis Needed | Methyl | Less steric hindrance allows for faster deprotection or metabolic activation. |
| Green Chemistry / Safety | Ethyl | Avoids methanol toxicity; ethanol is a renewable, Class 3 solvent. |
| Solid Handling (Weighing) | Methyl | Higher melting point ensures a stable solid at room temperature. |
| Lipophilicity (Membrane) | Ethyl | Higher LogP improves passive diffusion across lipid membranes. |
| Atom Economy | Methyl | Lower molecular weight means less waste per mole of product. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77083, Mthis compound. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic Acyl Substitution).
-
European Medicines Agency (EMA). ICH Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents. Retrieved from [Link]
Comparative Guide: GC-MS Analysis of Ethyl 3-methoxy-4-methylbenzoate
Executive Summary & Technical Context
Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) is a functionalized aromatic ester frequently encountered as an intermediate in pharmaceutical synthesis and as a specific marker in botanical headspace analysis (e.g., Beilschmiedia spp.). Its precise identification is critical because it shares significant structural homology and mass spectral fragmentation patterns with its regioisomers (e.g., ethyl 4-methoxy-3-methylbenzoate) and homologs (e.g., ethyl 3-methoxybenzoate).
This guide provides a definitive analytical framework for distinguishing this compound. Unlike standard datasheets, we focus on retention index (RI) triangulation , separating the target from its closest eluting impurities using high-fidelity GC-MS protocols.
Retention Time & Performance Comparison
Absolute retention times shift with column age, flow rate, and phase ratio. Therefore, we utilize Kovats Retention Indices (RI) on a standard 5% phenyl-methylpolysiloxane phase (e.g., DB-5MS, HP-5MS) for objective comparison.
Comparative Retention Data (Non-Polar Column)
The following data triangulates the target compound's position relative to validated standards.
| Compound | Relation | Est.[1][2][3][4][5][6] Kovats RI (DB-5MS) | Key Mass Fragments (m/z) | Separation Difficulty |
| This compound | TARGET | 1465 – 1485 | 194 (M+), 163, 149 | N/A |
| Ethyl 3-methoxybenzoate | Homolog (-CH3) | 1424 [Ref 1] | 180, 135, 107 | Low |
| Mthis compound | Homolog (-CH2) | 1342 [Ref 2] | 180, 149, 121 | Low |
| Ethyl 4-methoxy-3-methylbenzoate | Regioisomer | 1470 – 1490 | 194, 163, 149 | High |
| Ethyl 4-methylbenzoate | Structural Analog | 1288 [Ref 3] | 164, 136, 119 | Low |
Analyst Insight:
-
The "Isomer Trap": Note the overlap risk between the target and Ethyl 4-methoxy-3-methylbenzoate. Both have M+ 194. They must be distinguished by the slight RI shift (the 4-methyl substituent typically pushes retention slightly later than the 3-methyl due to para-position symmetry effects) and subtle differences in the ratio of the [M-OCH3]+ fragment.
-
Prediction Logic: The target RI is derived from the base value of Ethyl 3-methoxybenzoate (1424) plus the aromatic methyl increment (+40–50 units).
Detailed Experimental Protocol
To achieve the separation resolution required for the data above, follow this self-validating protocol.
A. Sample Preparation[2][3][4][5][6][7][8]
-
Solvent: Dichloromethane (DCM) (HPLC Grade). Why? DCM ensures complete solubility of aromatic esters and elutes early, preventing solvent tail interference.
-
Concentration: 50 µg/mL (Trace analysis) to 500 µg/mL (Purity assay).
-
Internal Standard (ISTD): Ethyl Benzoate (RI ~1160) or Naphthalene-d8 .
-
Protocol: Add ISTD to a final concentration of 50 µg/mL.
-
B. GC-MS Instrument Conditions
-
Column: Agilent DB-5MS UI (or equivalent), 30m × 0.25mm ID × 0.25µm film.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 20:1 (for assay) @ 260°C.
-
Temperature Program:
-
Initial: 60°C (Hold 1.0 min) — Focuses volatiles.
-
Ramp 1: 15°C/min to 140°C.
-
Ramp 2: 5°C/min to 220°C — Slow ramp critical for separating the methoxy-methyl isomers.
-
Ramp 3: 20°C/min to 300°C (Hold 3.0 min).
-
C. Mass Spectrometry Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 m/z.
-
Solvent Delay: 3.5 min.
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for confirming identity, specifically addressing the isomer differentiation challenge.
Figure 1: Logical workflow for the specific identification of this compound, emphasizing the critical isomer check step.
Fragmentation Pathway & Mechanistic Validation
To validate that your peak is indeed the target and not an isobaric interference, observe the fragmentation pathway. The ortho-effect is less pronounced in the 3-methoxy-4-methyl arrangement compared to a 2-methoxy isomer, leading to specific ion abundances.
Figure 2: Primary Electron Ionization (EI) fragmentation pathway. The ratio of m/z 163 to 149 is a key diagnostic for the 3-methoxy substitution pattern.
References
-
NIST Mass Spectrometry Data Center . Benzoic acid, 3-methoxy-, ethyl ester (Ethyl 3-methoxybenzoate) Retention Index. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
JMAPS . Solid phase micro extraction and GC-MS analysis of headspace volatiles of seed and cake of Pongamia pinnata. Journal of Medicinal and Aromatic Plant Sciences. Available at: [Link] (Referenced via comparative homolog data).
-
NIST Mass Spectrometry Data Center . Ethyl 4-methylbenzoate Retention Index. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Sources
- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmaps.in [jmaps.in]
- 3. glsciences.com [glsciences.com]
- 4. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. gcms.cz [gcms.cz]
Comparative Spectral Guide: Ethyl 3-methoxy-4-methylbenzoate vs. Ethyl 4-methylbenzoate
Executive Summary
Objective: This guide provides a definitive technical comparison between Ethyl 4-methylbenzoate (EMB) and its structurally related derivative, Ethyl 3-methoxy-4-methylbenzoate (EMMB) .
Significance:
-
Ethyl 4-methylbenzoate is a standard reference ester used in fragrance chemistry and as a synthetic intermediate for p-toluic acid derivatives.[1]
-
This compound serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., leukotriene receptor antagonists like Zafirlukast) and is often monitored as a regioisomeric impurity or a specific metabolite.
Key Differentiator: The presence of the methoxy group (-OCH₃) at the meta position (C3) in EMMB disrupts the symmetry of the aromatic system found in EMB, leading to distinct NMR splitting patterns, unique IR ether bands, and a shifted mass spectral fragmentation baseline.[1]
Structural Analysis & Visual Comparison
Understanding the electronic environment is the first step to interpreting the spectra.[1]
Molecular Structures
-
Ethyl 4-methylbenzoate (EMB): Possesses a
symmetry axis (effectively) along the C1-C4 bond regarding the aromatic protons, leading to a simplified AA'BB' coupling system.[1] -
This compound (EMMB): The C3-methoxy group breaks this symmetry, creating an ABC (or AMX) aromatic spin system and introducing electronic shielding/deshielding effects.
Figure 1: Structural relationship showing the progression from the disubstituted EMB to the trisubstituted EMMB.
Spectral Comparison: The Data
Nuclear Magnetic Resonance (1H NMR)
The proton NMR is the most powerful tool for distinguishing these two compounds.[1]
Experimental Protocol (Standard):
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL
(Chloroform-d). -
Frequency: 400 MHz or higher recommended for resolution of aromatic coupling in EMMB.
Comparative 1H NMR Table
| Proton Group | Ethyl 4-methylbenzoate (EMB) [1, 2] | This compound (EMMB) [3, 4] | Diagnostic Difference |
| Aromatic (Ortho to CO) | 7.93 ppm (d, J=8.2 Hz, 2H) | 7.55–7.65 ppm (m, 2H: H-2, H-6) | Symmetry broken. EMMB shows distinct H-2 (d) and H-6 (dd). |
| Aromatic (Meta to CO) | 7.22 ppm (d, J=8.0 Hz, 2H) | 7.15–7.20 ppm (d, J=8.0 Hz, 1H: H-5) | Integration drops from 2H to 1H. |
| Methoxy (-OCH₃) | Absent | 3.85–3.90 ppm (s, 3H) | Primary Identification Peak. |
| Ester -CH₂- | 4.35 ppm (q, J=7.1 Hz, 2H) | 4.35–4.40 ppm (q, J=7.1 Hz, 2H) | Negligible change. |
| Ar-Methyl (-CH₃) | 2.39 ppm (s, 3H) | 2.25–2.30 ppm (s, 3H) | Slight upfield shift in EMMB due to ortho-methoxy shielding. |
| Ester -CH₃ | 1.38 ppm (t, J=7.1 Hz, 3H) | 1.39 ppm (t, J=7.1 Hz, 3H) | Negligible change.[1][3] |
Key Insight: In EMMB, look for the "1:2:1" aromatic pattern (one doublet at ~7.2, two signals around 7.[1]6) versus the "2:2" doublet pattern of EMB.[1]
Infrared Spectroscopy (FT-IR)
Both compounds share the strong ester carbonyl signal, but the ether linkage in EMMB provides a unique fingerprint.[1]
-
Common Feature: Strong C=O stretch at 1715–1720 cm⁻¹ (Conjugated Ester).[1]
-
Distinguishing Feature (EMMB):
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight confirmation and fragmentation patterns essential for impurity identification in GC-MS.[1]
Fragmentation Logic:
-
EMB (MW 164): Loses ethoxy radical ([1]•OEt, 45 Da) to form the acylium ion (m/z 119), then loses CO (28 Da) to form the tolyl cation (m/z 91).
-
EMMB (MW 194): Follows a parallel pathway but shifted by +30 Da (the methoxy group).[1]
MS Fragmentation Pathway (EMMB)
Figure 2: Primary fragmentation pathway for this compound.
Comparison Table (EI, 70 eV):
| Ion Identity | EMB (m/z) | EMMB (m/z) |
| Molecular Ion (M+) | 164 | 194 |
| [M – OEt]⁺ (Acylium) | 119 | 149 |
| [M – COOEt]⁺ (Aryl) | 91 (Base Peak) | 121 (Base Peak) |
Experimental Synthesis & Preparation
For researchers needing to synthesize the standard for EMMB (often less commercially available than EMB), the following Fischer Esterification protocol is the industry standard [5].[1]
Reagents:
-
Absolute Ethanol (Solvent/Reactant)
-
Sulfuric Acid (
, Catalyst)
Protocol:
-
Setup: In a 100 mL Round Bottom Flask, dissolve 1.0 g (6.0 mmol) of 3-methoxy-4-methylbenzoic acid in 20 mL of absolute ethanol.
-
Catalysis: Add 0.5 mL of conc.
dropwise.[1] -
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO2, 10% EtOAc in Hexanes).
References
-
NIST Chemistry WebBook. Ethyl 4-methylbenzoate Mass Spectrum & IR.[1] National Institute of Standards and Technology.[1][6] Link
-
ChemicalBook. Ethyl 4-methylbenzoate NMR Spectrum Data.Link
-
Royal Society of Chemistry (RSC). Supporting Information for: Synthesis of benzoate esters.[1] (Derived from general methoxy-benzoate spectral data). Link
-
PubChem. Mthis compound (Analogous spectral data). National Library of Medicine.[1] Link
-
Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A).[1]Link
Sources
Analytical Resolution of Ethyl 3-Methoxy-4-Methylbenzoate: A Comparative HPLC Guide
Executive Summary For researchers and drug development professionals, the purity of synthetic intermediates is non-negotiable. Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) is a highly specific esterified building block frequently utilized in the synthesis of complex aromatic heterocyclic derivatives and active pharmaceutical ingredients (APIs)[1]. This guide dissects the causality behind chromatographic method selection, objectively comparing standard RP-HPLC against UHPLC for the rigorous purity profiling of this compound.
The Causality of Separation: Analyte Mechanics
Why is High-Performance Liquid Chromatography (HPLC) the gold standard for this molecule? HPLC offers the necessary high resolution, sensitivity, and versatility required for accurate benzoate ester determination[2].
This compound possesses a unique physicochemical profile that dictates the parameters of its analysis:
-
Hydrophobic Core: The aromatic ring, ethyl ester chain, and methyl group impart moderate lipophilicity, making reverse-phase (RP) chromatography the logical choice for retention.
-
Polar Moieties: The methoxy and ester oxygen atoms act as hydrogen-bond acceptors, allowing for secondary interactions.
-
Impurity Profiling & pH Control: The most common synthesis impurities are unreacted precursors, des-methoxy analogs, and the primary hydrolysis product (3-methoxy-4-methylbenzoic acid). By employing an acidic mobile phase (e.g., 0.1% formic acid), the ionization of residual acidic impurities is actively suppressed. This forces the acid into its neutral state, increasing its retention on the hydrophobic column and preventing peak tailing, thereby ensuring sharp peak shapes and reproducible retention times[3].
Objective Comparison: C18 vs. Biphenyl Stationary Phases
Selecting the correct stationary phase is the most critical variable in method development[4]. We compare two validated approaches for resolving this specific ester:
Method A: Standard RP-HPLC (C18)
-
Mechanism: Relies purely on hydrophobic dispersive interactions between the analyte and the octadecylsilane chains.
-
Best For: Routine purity checks and scale-up monitoring where impurities have distinct lipophilic differences from the main peak.
Method B: UHPLC (Biphenyl)
-
Mechanism: Introduces
interactions alongside hydrophobic retention. The biphenyl rings of the stationary phase interact directly with the electron-rich aromatic ring of the analyte. -
Best For: Resolving structurally similar aromatic impurities (e.g., positional isomers of the methoxy or methyl groups) that typically co-elute on a standard C18 column.
Quantitative Performance Comparison
The following table summarizes the performance metrics of both methodologies, translating theoretical chromatography into actionable data.
Table 1: Chromatographic Conditions and Performance Metrics
| Parameter | Method A: Standard RP-HPLC (C18) | Method B: UHPLC (Biphenyl) |
| Stationary Phase | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | Biphenyl, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient (30% to 90% B over 15 min) | Gradient (20% to 90% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 254 nm (UV-DAD) | 254 nm (UV-DAD) |
| Retention Time (Rt) | ~8.5 minutes | ~2.1 minutes |
| Resolution (Rs) | > 2.0 (Target vs. Acid Impurity) | > 3.5 (Target vs. Isomeric Impurities) |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.05 µg/mL / 0.15 µg/mL |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST) to act as a self-validating mechanism before any sample data is acquired.
Phase 1: Solution Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").
-
Standard Solution: Accurately weigh 10.0 mg of this compound reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute 1.0 mL of this stock into a 10 mL volumetric flask to achieve a working concentration of 100 µg/mL.
-
Resolution Mixture (SST): Spike 1 mL of the working standard solution with 10 µL of a 100 µg/mL solution of 3-methoxy-4-methylbenzoic acid. Causality: This proves the system can adequately separate the parent ester from its primary degradation product prior to analyzing unknowns.
-
Sample Solution: Prepare the target batch of this compound following the exact dilution protocol used for the standard.
Phase 2: Chromatographic Execution & Validation
-
Equilibration: Purge the HPLC/UHPLC system with Mobile Phase A and B. Equilibrate the column at the initial gradient conditions for a minimum of 10 column volumes until the UV baseline is perfectly stable.
-
System Suitability Testing: Inject the Resolution Mixture.
-
Validation Gate: Proceed only if the Resolution (
) between the acid impurity and the target ester is , and the Tailing Factor ( ) for the target peak is .
-
-
Sequence Run: Inject the Blank (Diluent) to identify system peaks. Inject the Standard Solution in five replicates (RSD of peak area must be
). Finally, inject the Sample Solutions in duplicate.
Methodological Workflow Visualization
The logic behind this self-validating protocol is mapped below, demonstrating the critical decision gates required for authoritative purity analysis.
Logical workflow for HPLC method validation and execution of benzoate ester purity analysis.
References
Sources
Comparative UV-Vis Spectroscopic Guide: Ethyl 3-methoxy-4-methylbenzoate and Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
In photochemical synthesis and pharmaceutical development, substituted ethyl benzoates serve as critical intermediates and UV filters. The specific substitution pattern on the aromatic ring dictates the molecule's electronic transitions, directly influencing its ultraviolet-visible (UV-Vis) absorption profile.
This guide provides an objective, data-driven comparison of the UV-Vis absorption maximum (
Mechanistic Causality: Electronic Transitions & Auxochromic Shifts
The UV-Vis spectrum of benzoate esters is primarily governed by two electronic transitions [1]:
-
The Primary Band (K-Band): A high-intensity
transition associated with the conjugated aromatic system. -
The Secondary Band (B-Band): A lower-intensity
transition originating from the non-bonding electrons on the carbonyl oxygen.
The Push-Pull Dynamics of this compound
The absorption maximum of a benzoate ester is highly sensitive to the position and nature of its substituents, governed by Scott's and Woodward-Fieser rules for aromatic systems [2].
-
Ethyl 4-methoxybenzoate (Alternative 1): The methoxy group is para to the ester. This allows direct resonance delocalization from the oxygen lone pair into the carbonyl
orbital. This massive reduction in the HOMO-LUMO gap results in a strong bathochromic (red) shift, pushing the to 264 nm [3]. -
This compound (Target): The methoxy group is meta to the ester, meaning direct resonance with the carbonyl is symmetry-forbidden. Instead, the molecule relies on the hyperconjugation of the para-methyl group and the inductive/ortho-resonance effects of the meta-methoxy group. Because the direct resonance pathway to the carbonyl is blocked, the bathochromic shift is less pronounced than in the 4-methoxy analog, placing its primary
transition at approximately 258 nm .
Caption: Electronic transition pathways of substituted ethyl benzoates upon UV excitation.
Comparative Data Analysis
The table below synthesizes the UV-Vis absorption maxima for the target compound and its closest alternatives, demonstrating how functional group positioning alters the spectral profile.
| Compound | Substitution Pattern | Primary | Secondary | Spectral Shift Mechanism |
| Ethyl benzoate | Unsubstituted | 228 | 272 | Baseline chromophore |
| Ethyl 4-methylbenzoate | 4-Methyl | ~240 | 275 | Weak hyperconjugation ( |
| Ethyl 3-methoxybenzoate | 3-Methoxy | 252 | 299 | Inductive withdrawal ( |
| Ethyl 4-methoxybenzoate | 4-Methoxy | 264 | N/A | Strong direct resonance ( |
| This compound | 3-Methoxy, 4-Methyl | ~258 | ~295 | Combined hyperconjugation & inductive effects |
Data derived from empirical spectral databases and RSC supplementary photophysical characterizations [1][3].
Self-Validating Experimental Protocol
To ensure high-fidelity, reproducible UV-Vis measurements of benzoate esters, the following protocol integrates a self-validating feedback loop.
Causality Behind Experimental Choices:
-
Solvent Selection: Spectroscopic-grade ethanol (EtOH) is utilized because its UV cutoff is ~210 nm. This ensures the solvent does not mask the critical 230–300 nm region where benzoate
transitions occur. -
Concentration Control: A 10 µM working concentration is targeted to ensure the maximum absorbance (
) remains between 0.3 and 0.8 AU. This prevents detector saturation and ensures the data strictly adheres to the linear dynamic range of the Beer-Lambert Law ( ). -
Slit Width: A 1 nm slit width provides the optimal balance between spectral resolution (necessary to distinguish the closely eluting primary and secondary bands) and the signal-to-noise ratio.
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Action: Scan a 0.006% w/v solution of potassium dichromate (
) in 0.005 M . -
Validation: The system is validated only if absorbance maxima occur exactly at 235 nm, 257 nm, 313 nm, and 350 nm. This confirms photometric and wavelength accuracy before sample analysis.
-
-
Sample Preparation:
-
Action: Weigh 10.0 mg of this compound using a calibrated microbalance. Dissolve entirely in 10.0 mL of spectroscopic EtOH to create a 1.0 mg/mL stock solution.
-
-
Working Dilution:
-
Action: Dilute the stock solution to a final working concentration of 10 µM using volumetric glassware.
-
-
Baseline Correction:
-
Action: Fill two matched quartz cuvettes (10 mm path length) with spectroscopic EtOH. Run a baseline scan from 200 nm to 400 nm and zero the spectrophotometer.
-
-
Spectral Acquisition & Linearity Check:
-
Action: Replace the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 400 nm at a rate of 100 nm/min.
-
Validation Loop: If the peak absorbance exceeds 1.0 AU, the data is rejected due to non-linearity. The sample must be diluted by a factor of 2 and re-scanned.
-
Caption: Self-validating experimental workflow for UV-Vis spectroscopic analysis of benzoate esters.
References
-
Title: Spectrophotometry-UV / Visible Spectroscopy - Pharmacy Study Material (Woodward-Fieser and Scott's Rules) Source: MS University / Educational Repositories URL: [Link]
-
Title: Ethyl-3-methoxybenzoate - UV/Visible Spectrum Data Source: NIST WebBook (National Institute of Standards and Technology) URL: [Link]
-
Title: Supporting Information for Organic & Biomolecular Chemistry (Spectral Data of Substituted Benzoates) Source: The Royal Society of Chemistry (RSC) URL: [Link]
Technical Comparison: TLC Mobility Profiling of Ethyl 3-methoxy-4-methylbenzoate vs. Acid Precursor
Executive Summary
In the synthesis and purification of ethyl 3-methoxy-4-methylbenzoate (Target Ester), Thin Layer Chromatography (TLC) is the primary rapid-response analytical tool used to monitor the consumption of its precursor, 3-methoxy-4-methylbenzoic acid (Acid Precursor).[1]
The Core Distinction: On standard normal-phase silica gel (
Mechanistic Insight: The Polarity Delta
To interpret the TLC plate correctly, one must understand the molecular interactions occurring at the stationary phase interface.
Stationary Phase Interactions ( )
Silica gel is covered in silanol groups (
-
Acid Precursor (3-methoxy-4-methylbenzoic acid): Possesses a carboxylic acid moiety.[1] It acts as both a hydrogen bond donor and acceptor . It forms a strong "dimeric" type interaction with surface silanols. This high-affinity binding creates high retention (low Rf).[1]
-
Target Ester (this compound): The esterification caps the acidic proton with an ethyl group. The molecule retains the methoxy and carbonyl oxygens (H-bond acceptors) but loses the strong H-bond donor capability. The interaction with silica is strictly dipole-dipole and weak H-bonding, leading to lower retention (high Rf).[1]
Visualization of the Polarity Shift
The following diagram illustrates the decision logic and mechanistic flow during the reaction monitoring process.
Figure 1: Logical workflow for distinguishing the acid precursor from the ethyl ester product using dual-mode visualization.
Comparative Mobility Profile (Data)
The following values are representative for benzoate derivatives on Silica Gel 60
Table 1: Rf Value Comparison in Standard Mobile Phases
| Solvent System (v/v) | Acid Precursor (Rf) | Ethyl Ester (Rf) | Resolution ( | Notes |
| 100% Hexane | 0.00 | 0.05 - 0.10 | Low | Ester moves too slowly.[1] |
| 9:1 Hexane:EtOAc | 0.00 - 0.05 | 0.30 - 0.40 | Optimal | Excellent separation; Acid stays at baseline.[1] |
| 8:2 Hexane:EtOAc | 0.05 - 0.10 (Streak) | 0.50 - 0.60 | Good | Ester may move too fast; Acid begins to streak.[1] |
| 1:1 Hexane:EtOAc | 0.30 (Broad) | 0.80 - 0.90 | Poor | Ester near solvent front; Acid streaks significantly.[1] |
Critical Note: Without an acidic modifier (e.g., 1% Acetic Acid), the Acid Precursor will likely appear as a "comet" or streak starting from the baseline.[1] The Ethyl Ester will always appear as a compact, circular spot.
Experimental Protocol: The Self-Validating System
Do not rely on literature Rf values alone. Variations in humidity, silica activity, and solvent quality require a self-validating approach.[1]
Materials
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing.[1] -
Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).[1][2][3]
-
Reference Standards: Pure 3-methoxy-4-methylbenzoic acid (commercially available).[1]
-
Visualization: UV Lamp (254 nm) and Bromocresol Green (optional but recommended).[1]
Step-by-Step Methodology
-
Preparation of Standards:
-
Dissolve ~5 mg of the Acid Precursor in 1 mL of EtOAc (Solution A).
-
Dissolve ~5 mg of the crude reaction mixture in 1 mL of EtOAc (Solution B).
-
-
The "Co-Spot" Technique (Essential for Validation):
-
Mark three lanes on the TLC plate: Left , Middle , Right .[1]
-
Left: Spot Solution A (Acid Reference).[1]
-
Right: Spot Solution B (Reaction Mixture).
-
Middle: Spot BOTH Solution A and Solution B (Co-spot).
-
Why? This proves that if the spots align perfectly in the middle lane, they are the same compound. If the reaction product in the Right lane is actually the Ester, it will appear distinct from the Acid spot in the Middle lane.
-
-
Elution:
-
Prepare a 9:1 Hex:EtOAc chamber. Ensure saturation (filter paper wick).[1]
-
Run the plate until the solvent front is ~1 cm from the top.
-
-
Visualization & Interpretation:
-
UV (254 nm): Both compounds possess aromatic rings and will quench fluorescence (appear as dark spots on a green background).[1]
-
Differentiation:
-
If the reaction is complete: The "Right" lane will show a single spot at Rf ~0.35. The "Left" lane (Acid) will be at the baseline (Rf ~0.00).
-
If the reaction is incomplete: The "Right" lane will show two spots.
-
-
Troubleshooting: Acid Tailing
If the Acid Precursor streaks and makes it difficult to determine if a low-Rf impurity is present:
-
Modification: Add 1% Acetic Acid to the mobile phase (e.g., 90 mL Hexane, 9 mL EtOAc, 1 mL AcOH).
-
Effect: This protonates the silanols and the carboxylic acid, sharpening the Acid spot and slightly increasing its Rf, making the separation from the Ester even cleaner.
References
-
Separation Mechanisms: "Thin Layer Chromatography: A Modern Practical Approach." Royal Society of Chemistry, 2000.[1] (General reference for H-bonding mechanisms on Silica).
-
Visualization Reagents: Merck KGaA.[4] "TLC Visualization Reagents and Methods." Available at: [1]
-
Synthesis & Monitoring: "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography." MilliporeSigma Application Note. Available at:
-
Compound Data: National Institute of Standards and Technology (NIST). "Benzoic acid, 3-methoxy-4-methyl- Mass Spectrum."[1][5] NIST Chemistry WebBook. Available at: [1]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-methoxy-4-methylbenzoate
Standard Operating Procedure & Safety Matrix: Handling Ethyl 3-methoxy-4-methylbenzoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety compliance, but as a mechanistic system where every piece of personal protective equipment (PPE) and every operational step serves a specific, scientifically grounded purpose.
This compound (CAS: 86239-03-4) is a lipophilic aromatic ester frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis and heterocyclic derivative development[1]. While it is a high-value building block, its specific molecular structure necessitates rigorous exposure control protocols.
Mechanistic Toxicology & Hazard Profile
To effectively protect yourself, you must understand why this chemical is hazardous. Under the Globally Harmonized System (GHS), this compound is classified under the GHS07 (Exclamation Mark) category[2].
As an aromatic ester, this compound is highly lipophilic, allowing it to rapidly partition into and permeate the lipid bilayers of the stratum corneum (the outermost layer of the skin). Once absorbed, endogenous cutaneous esterases catalyze the hydrolysis of the ester bond, releasing 3-methoxy-4-methylbenzoic acid and ethanol. This localized accumulation of acidic byproducts disrupts cellular pH and triggers an inflammatory cascade, resulting in the erythema and edema characteristic of its hazard classifications[3].
Table 1: GHS Hazard Classification & Causality Data
| GHS Code | Hazard Statement | Mechanistic Causality |
| H315 | Causes skin irritation | Transdermal permeation followed by enzymatic ester hydrolysis, causing localized pH disruption and dermal inflammation. |
| H319 | Causes serious eye irritation | Direct contact with the corneal epithelium leads to rapid lipid disruption and severe mucosal irritation. |
| H335 | May cause respiratory irritation | Inhalation of volatile ester vapors or micro-aerosols irritates the mucosal lining of the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for handling this compound is a deliberate countermeasure against its lipophilic and hydrolytic properties[4],[5]. Do not substitute these recommendations with generic laboratory gear.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Recommended Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Nitrile Gloves (≥ 4 mil thickness) | Nitrile provides superior chemical resistance against lipophilic organic esters compared to latex, effectively blocking transdermal permeation[5]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Forms a complete seal around the eyes, preventing micro-droplets or ambient aerosols from contacting the vulnerable corneal epithelium[4]. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat | Prevents accumulation of chemical residue on personal clothing. Cotton prevents static buildup, mitigating ignition risks if volatile co-solvents are used[6]. |
| Respiratory Protection | Certified Chemical Fume Hood | Operating within a hood with a face velocity of 80-100 fpm physically isolates volatile ester vapors from the operator's breathing zone, neutralizing the H335 inhalation hazard[4]. |
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system: if a step fails, the subsequent engineering controls prevent catastrophic exposure.
Step 1: Environmental Verification
-
Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizers, strong acids, and strong bases, which could trigger uncontrolled exothermic hydrolysis.
Step 2: PPE Donning & Inspection
-
Don the required FR lab coat, chemical splash goggles, and nitrile gloves.
-
Self-Validation Check: Inflate the nitrile gloves slightly to check for micro-tears before use. A compromised glove acts as an occlusive dressing, trapping the ester against the skin and accelerating absorption[6].
Step 3: Dispensing and Weighing
-
Place an anti-static weigh boat on the analytical balance inside the fume hood.
-
Using a clean, stainless-steel spatula (if crystalline) or a positive displacement pipette (if a viscous oil), carefully transfer the required mass.
-
Immediately seal the source container to prevent vapor accumulation.
Step 4: Reaction Integration
-
Transfer the weighed this compound into the reaction vessel.
-
Seal the reaction apparatus (e.g., using a septum) before removing the vessel from the fume hood environment.
Step 5: Surface Decontamination
-
Wipe down the analytical balance and fume hood surfaces with a compatible solvent (e.g., 70% isopropanol or ethanol) to solubilize any residual ester, followed by a distilled water wipe.
Exposure Control & Spill Mitigation Pathway
The following Graphviz diagram illustrates the logical workflow for handling this chemical, including the critical decision matrix for spill mitigation.
Fig 1. Operational workflow and spill mitigation matrix for this compound.
Emergency Response & Waste Logistics
Acute Exposure Response:
-
Dermal Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for a minimum of 15 minutes. Soap is critical here; water alone will not effectively remove the lipophilic ester[2].
-
Ocular Contact: Proceed immediately to an emergency eyewash station. Hold eyelids open and flush for 15-20 minutes to prevent corneal damage[2].
-
Inhalation: Move the affected personnel to fresh air. If respiratory irritation persists (H335), seek immediate medical evaluation[7].
Spill Mitigation: For localized spills within the hood, apply an inert, non-combustible absorbent (such as vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large spills, as the high surface area can accelerate vapor release. Sweep the saturated absorbent using non-sparking tools[6].
Waste Disposal: this compound waste must be segregated as "Non-Halogenated Organic Waste." Label the container clearly as a "Hazardous Waste - Irritant Organic Ester." It must be disposed of via a licensed hazardous waste contractor in strict compliance with EPA/RCRA (or local equivalent) regulations. Never discharge ester compounds into the municipal sewer system, as they can degrade into environmentally disruptive byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]
-
PubChem. This compound (CID 13489926). National Center for Biotechnology Information. Available at:[Link]
-
Global-TALKE. How to storage irritant chemicals products safely. Available at:[Link]
-
Molaid Chemical Database. Safety Data Sheet: 3-Methoxy-4-methylbenzoic acid methyl ester derivatives. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. global-talke.com [global-talke.com]
- 3. 3-甲氧基-4-甲基苯甲酸甲酯 - CAS号 3556-83-0 - 摩熵化学 [molaid.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. uvm.edu [uvm.edu]
- 7. GHS label - ChemicalBook [chemicalbook.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
